molecular formula C14H19ClN2O2 B1671552 Eprobemide CAS No. 87940-60-1

Eprobemide

Cat. No.: B1671552
CAS No.: 87940-60-1
M. Wt: 282.76 g/mol
InChI Key: YYFGRAGNYHYWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eprobemide was used as an antidepressant in Russia (under the brand name Бефол/Befol). It is a non-competitive reversible inhibitor of monoamine oxidase A that exhibits selective action on serotonin deamination. This compound differs from moclobemide only in the linker that connects the morpholine fragment with the chlorobenzamide — moclobemide has two carbon atoms while this compound has three. Its registration was cancelled on December 30, 2003.

Properties

IUPAC Name

4-chloro-N-(3-morpholin-4-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFGRAGNYHYWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117854-28-1 (mono-hydrochloride)
Record name Eprobemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087940601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046409
Record name Eprobemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87940-60-1
Record name 4-Chloro-N-[3-(4-morpholinyl)propyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87940-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprobemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087940601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprobemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROBEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX5F7RDER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eprobemide: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification protocols for Eprobemide, a reversible inhibitor of monoamine oxidase A (RIMA). This compound, with the chemical name N-(4-(2-cyano-2-(methoxycarbonyl)vinyl)phenyl)-N-methylacetamide, is a molecule of interest in pharmaceutical research. This document outlines a plausible synthetic route based on established chemical reactions and provides detailed methodologies for purification, catering to the needs of researchers and professionals in drug development.

I. Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process culminating in a Knoevenagel condensation. The proposed synthetic pathway involves the preparation of a key amine precursor, its subsequent formylation, and the final condensation reaction to yield the target molecule.

Signaling Pathway of this compound Synthesis```dot

G

Caption: General purification workflow for this compound.

Crystallization

Crystallization is an effective method for the initial purification of the crude product.

  • Solvent Selection: A suitable solvent system should be determined empirically. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for similar compounds include ethanol, methanol, ethyl acetate, and mixtures with hexane.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, the flask can be placed in a refrigerator or an ice bath.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For higher purity, column chromatography is recommended.

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used. [1]* Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

    • Dissolve the crystallized this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

IV. Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Note: As specific experimental data for this compound synthesis is not publicly available, typical ranges and expected values are provided based on similar reactions.

Table 1: Synthesis Reaction Parameters and Yields
StepReactionKey ReagentsCatalystSolventTemp (°C)Time (h)Typical Yield (%)
1aN-Methylationp-Nitroaniline, Dimethyl sulfate-Dichloromethane0 - RT12 - 1670 - 85
1bNitro ReductionN-Methyl-p-nitroaniline, FeAcetic AcidEthanol/WaterReflux2 - 480 - 95
2FormylationN-(4-Aminophenyl)-N-methylacetamide, POCl3-DMF60 - 702 - 360 - 75
3KnoevenagelN-(4-Formylphenyl)-N-methylacetamide, Methyl cyanoacetatePiperidineEthanolReflux4 - 675 - 90
Table 2: Physicochemical and Analytical Data of this compound
PropertyExpected Value/Technique
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Purity (HPLC) > 98%
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ at m/z 259.10
FT-IR (cm⁻¹) Peaks corresponding to C=O, C≡N, C=C, and N-H functional groups

This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described conditions to achieve the best results in their laboratory settings. Standard safety precautions should be followed when handling all chemicals.

References

In Vitro Characterization of Eprobemide's Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Eprobemide and Monoamine Oxidase A (MAO-A)

This compound is a pharmaceutical agent that was formerly used as an antidepressant.[1] Its therapeutic effect is attributed to its action as a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.

Characterizing the in vitro binding affinity of a compound like this compound to MAO-A is a critical step in the drug discovery and development process. This characterization provides quantitative measures of the compound's potency and selectivity, which are essential for understanding its pharmacological profile.

Quantitative Binding Affinity Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative binding affinity values (Kᵢ or IC₅₀) for this compound's interaction with MAO-A. Therefore, a data table summarizing these specific values for this compound cannot be provided. For context, other reversible MAO-A inhibitors, such as Moclobemide, have reported IC₅₀ values in the low micromolar range.

Experimental Protocols for In Vitro Binding Affinity Determination

The following section details a standard experimental protocol for a radioligand binding assay, a common method used to determine the binding affinity of an unlabeled compound (like this compound) for a target receptor or enzyme, in this case, MAO-A.

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target with high affinity.

3.1.1. Materials and Reagents

  • Source of MAO-A: This can be a homogenate of a tissue known to express high levels of MAO-A (e.g., rat or human brain cortex, placenta) or a cell line engineered to overexpress recombinant human MAO-A.

  • Radioligand: A specific MAO-A ligand labeled with a radioisotope (e.g., [³H]-Ro 41-1049 or [³H]-Moclobemide). The concentration of the radioligand is typically kept at or below its dissociation constant (Kₑ) for the receptor.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known, potent, and structurally distinct MAO-A inhibitor (e.g., Clorgyline) to determine the amount of radioligand that binds to non-target sites.

  • Assay Buffer: A buffer solution with a physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and additives to ensure enzyme stability and optimal binding conditions.

  • Filtration Apparatus: A cell harvester to rapidly separate the bound from free radioligand by filtration through glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

  • Scintillation Cocktail: A fluid that emits light when excited by radioactive particles.

3.1.2. Experimental Procedure

  • Membrane Preparation:

    • The tissue or cells are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing MAO-A.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • The assay is typically performed in 96-well plates.

    • To each well, the following are added in a specific order:

      • Assay buffer.

      • A fixed concentration of the radioligand.

      • Varying concentrations of the test compound (this compound) or the non-specific binding control or vehicle (for total binding).

      • The membrane preparation to initiate the binding reaction.

  • Incubation:

    • The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Filtration:

    • The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity on each filter is measured using a scintillation counter.

3.1.3. Data Analysis

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of a high concentration of a competing ligand) from the total binding (counts in the absence of a competing ligand).

  • IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Kᵢ Calculation: The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the inhibition constant (Kᵢ), which is an intrinsic measure of the inhibitor's affinity, the Cheng-Prusoff equation is used:

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    Where:

    • [L] is the concentration of the radioligand.

    • Kₑ is the dissociation constant of the radioligand for MAO-A.

Visualizations

Signaling Pathway of Monoamine Oxidase A

MAO_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine) Vesicle Synaptic Vesicle Monoamines->Vesicle Storage MAO_A MAO-A Monoamines->MAO_A Degradation Released_Monoamines Monoamines Vesicle->Released_Monoamines Release Metabolites Inactive Metabolites MAO_A->Metabolites This compound This compound This compound->MAO_A Inhibition Receptor Postsynaptic Receptors Released_Monoamines->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Signaling pathway of MAO-A and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start: Prepare Reagents Membrane_Prep 1. Membrane Preparation (Source of MAO-A) Start->Membrane_Prep Assay_Setup 2. Assay Plate Setup (Radioligand, this compound, Membranes) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Reach Equilibrium) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate Bound and Free Ligand) Incubation->Filtration Counting 5. Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a selective and reversible inhibitor of MAO-A. While specific, publicly available quantitative data on its binding affinity is lacking, the established methodologies for characterizing such compounds are well-defined. The radioligand binding assay, as detailed in this guide, provides a robust framework for determining the IC₅₀ and Kᵢ values, which are crucial parameters for assessing the potency of a MAO-A inhibitor. Further research and publication of data related to this compound would be necessary to provide a complete quantitative characterization of its in vitro binding profile.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The lack of specific binding data for this compound highlights a gap in the readily accessible scientific literature.

References

Eprobemide: A Technical Overview of a Reversible MAO-A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative pharmacokinetic and pharmacodynamic data for eprobemide (brand name: Befol) is scarce. This document summarizes the available information on this compound and presents a comprehensive overview of the closely related, well-studied compound moclobemide for comparative and informational purposes. Data for moclobemide should not be directly extrapolated to this compound.

Introduction to this compound

This compound is a reversible inhibitor of monoamine oxidase A (RIMA) that was developed and used in Russia as an antidepressant.[1] Structurally, it is closely related to moclobemide, differing only by the length of the linker connecting the morpholine and chlorobenzamide moieties.[1] As a selective MAO-A inhibitor, this compound's primary mechanism of action is to prevent the breakdown of key neurotransmitters like serotonin and norepinephrine in the brain, leading to their increased availability and an antidepressant effect.[2][3] Its registration in Russia was cancelled on December 30, 2003.[1]

Pharmacodynamics of this compound

This compound is a selective and reversible inhibitor of monoamine oxidase type A (MAO-A).[2][3] This targeted action allows for a more favorable side effect profile compared to older, non-selective MAO inhibitors, particularly concerning the "cheese effect" (hypertensive crisis) induced by tyramine-rich foods. This compound does not significantly affect the deamination of tyramine.[2][3]

The primary pharmacodynamic effect of this compound is the elevation of monoamine neurotransmitters in the central nervous system, which is believed to be the basis of its antidepressant activity.[2] Clinical use in Russia indicated its effectiveness in treating various forms of depression, especially those accompanied by anxiety, phobias, and hypochondria.[2]

Pharmacokinetics of this compound

Detailed pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion parameters, are not well-documented in publicly accessible literature. Russian drug information explicitly states that pharmacokinetic data is not provided.[2]

A Comparative Look: Pharmacokinetics and Pharmacodynamics of Moclobemide

Given the limited data on this compound, the following sections provide a detailed overview of the pharmacokinetics and pharmacodynamics of moclobemide, a structurally and functionally similar RIMA. This information is intended to provide a frame of reference for understanding the potential properties of this class of compounds.

Pharmacokinetics of Moclobemide

Moclobemide is rapidly and almost completely absorbed after oral administration.[4] It undergoes significant first-pass metabolism in the liver, which reduces its initial bioavailability; however, bioavailability increases with repeated dosing.[4]

Table 1: Pharmacokinetic Parameters of Moclobemide

ParameterValueReference
Bioavailability55-95% (increases with repeated administration)[5]
Time to Peak Plasma Concentration (Tmax)0.3 - 2 hours[5]
Elimination Half-life1 - 2 hours (4 hours in the elderly)[5]
Protein Binding50%[5]
MetabolismHepatic (CYP2C19, CYP2D6, CYP1A2)[6]
ExcretionPrimarily renal (as metabolites)[5]

A study to determine the single-dose pharmacokinetics of moclobemide would typically involve the following steps:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria would include a history of significant medical conditions, use of other medications, and known allergies to the drug class.

  • Dosing: After an overnight fast, subjects receive a single oral dose of moclobemide (e.g., 150 mg).

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of moclobemide and its metabolites is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), elimination half-life, and clearance.

G cluster_protocol Experimental Workflow: Pharmacokinetic Study Subject Recruitment Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Analysis (HPLC/LC-MS) Plasma Analysis (HPLC/LC-MS) Blood Sampling->Plasma Analysis (HPLC/LC-MS) Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Plasma Analysis (HPLC/LC-MS)->Pharmacokinetic Parameter Calculation

Caption: Workflow for a typical pharmacokinetic study.

Pharmacodynamics of Moclobemide

Moclobemide's primary pharmacodynamic effect is the reversible inhibition of MAO-A. This leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and to a lesser extent, dopamine.

Table 2: Pharmacodynamic Parameters of Moclobemide

ParameterValueReference
TargetMonoamine Oxidase A (MAO-A)[7]
Mechanism of ActionReversible Inhibitor[7]
IC50 (for MAO-A inhibition)Varies with substrate and dose[7]

The pharmacodynamic effect of moclobemide on MAO-A activity can be assessed in humans by measuring the plasma levels of monoamine metabolites. A common biomarker is 3,4-dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine.

  • Study Design: A placebo-controlled, crossover study design is often employed with healthy volunteers.

  • Dosing: Subjects receive either a single dose of moclobemide or a placebo.

  • Blood Sampling: Blood samples are collected over a 24-hour period.

  • Biomarker Analysis: Plasma concentrations of DHPG are measured using a sensitive analytical technique like HPLC with electrochemical detection.

  • Data Analysis: The reduction in plasma DHPG levels following moclobemide administration, compared to placebo, provides a quantitative measure of MAO-A inhibition.

G cluster_pathway Signaling Pathway: MAO-A Inhibition by Moclobemide Norepinephrine Norepinephrine MAO-A MAO-A Norepinephrine->MAO-A Metabolized by DHPG (metabolite) DHPG (metabolite) MAO-A->DHPG (metabolite) Produces Moclobemide Moclobemide Moclobemide->MAO-A Inhibits

Caption: Mechanism of MAO-A inhibition by moclobemide.

Conclusion

This compound is a reversible and selective MAO-A inhibitor with a history of use as an antidepressant in Russia. While its pharmacodynamic profile is qualitatively understood, a significant lack of publicly available quantitative pharmacokinetic and pharmacodynamic data limits a comprehensive technical assessment. The detailed information available for the closely related compound, moclobemide, provides a valuable comparative framework for researchers and drug development professionals interested in this class of antidepressants. Further research would be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

Eprobemide: A Technical Whitepaper on its Potential as a Reversible Monoamine Oxidase-A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprobemide (brand name: Befol) is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme pivotal in the catabolism of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Developed in Russia, it has been utilized as an antidepressant.[3][4] Its mechanism of action offers a theoretical advantage over older, irreversible MAO inhibitors by reducing the risk of hypertensive crisis associated with tyramine-rich foods.[2] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its core pharmacology, and outlines standard experimental protocols relevant to its study. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this paper also draws parallels with the closely related and well-studied reversible MAO-A inhibitor, moclobemide, to provide a more complete conceptual framework.

Introduction to Reversible MAO-A Inhibition

Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant therapies.[5] Traditional MAO inhibitors (MAOIs) form a covalent bond with the enzyme, leading to irreversible inhibition.[2] This necessitates a lengthy washout period for the enzyme to be resynthesized and carries a significant risk of hypertensive crisis if dietary tyramine is ingested.[2]

Reversible inhibitors of MAO-A (RIMAs), such as this compound, offer a safer therapeutic profile. Their non-covalent binding allows for the displacement of the inhibitor by high concentrations of substrates like tyramine, mitigating the risk of a dangerous pressor response.[2] The reversible nature also allows for a quicker return of enzyme function upon discontinuation of the drug.[2]

This compound: Core Pharmacology

This compound, chemically known as 4-chloro-N-[3-(4-morpholinyl)propyl]-benzamide, is structurally similar to moclobemide.[1] It is characterized as a non-competitive and reversible inhibitor of MAO-A with selective action on serotonin deamination.[1][6]

In Vitro Inhibitory Activity
CompoundTargetInhibition TypeIC50 (µM)Ki (µM)Source
This compound MAO-A Non-competitive, Reversible Data not available Data not available
MoclobemideMAO-AReversible6.1Data not available[4]
ToloxatoneMAO-AReversible0.93Data not available[4]
HarmineMAO-ACompetitive, ReversibleData not available0.048[4]

Experimental Protocols

In Vitro MAO-A Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against MAO-A.

Objective: To determine the IC50 value of a test compound for the inhibition of human recombinant MAO-A.

Materials:

  • Human recombinant MAO-A enzyme

  • Kynuramine (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., clorgyline)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in phosphate buffer.

  • In a 96-well plate, add the human recombinant MAO-A enzyme to each well.

  • Add the different concentrations of the test compound, positive control, or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound and Control Dilutions add_inhibitor Add Test Compound/ Control prep_compound->add_inhibitor prep_enzyme Prepare MAO-A Enzyme Solution add_enzyme Add Enzyme to 96-well Plate prep_enzyme->add_enzyme prep_substrate Prepare Kynuramine Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate (37°C) add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_fluorescence Measure Fluorescence stop_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

In Vitro MAO-A Inhibition Assay Workflow.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not widely available. The table below is structured to present key pharmacokinetic parameters and is populated with data for moclobemide to serve as a reference.

ParameterDescriptionThis compound ValueMoclobemide ValueSource
Tmax (hours) Time to reach maximum plasma concentrationData not available ~1[8]
Cmax (ng/mL) Maximum plasma concentrationData not available Varies with dose[9]
t1/2 (hours) Elimination half-lifeData not available 1-3[8]
Bioavailability (%) Fraction of administered dose reaching systemic circulationData not available 56 (single dose) to 90 (multiple doses)[10]
Metabolism Primary route of eliminationData not available Hepatic (Oxidation)[8][11]
Excretion Primary route of removal from the bodyData not available Primarily renal (as metabolites)[8]
Clinical Pharmacokinetic Study Protocol

This protocol outlines a typical design for a Phase I clinical trial to assess the pharmacokinetics of an oral drug like this compound.

Objective: To evaluate the single-dose and multiple-dose pharmacokinetics, safety, and tolerability of this compound in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, ascending dose study.

Participants: Healthy adult male and female volunteers.

Procedure:

  • Single Ascending Dose (SAD) Phase:

    • Cohorts of participants receive a single oral dose of this compound or placebo.

    • Doses are escalated in subsequent cohorts after safety review.

    • Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to measure plasma concentrations of this compound and its potential metabolites.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated.

  • Multiple Ascending Dose (MAD) Phase:

    • Cohorts of participants receive multiple oral doses of this compound or placebo over a set period (e.g., once or twice daily for 7-14 days).

    • Blood samples are collected to determine steady-state pharmacokinetics.

    • Safety and tolerability are monitored throughout the study.

PK_Study_Workflow cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) sad_dosing Single Dose (this compound or Placebo) sad_sampling Serial Blood Sampling sad_dosing->sad_sampling sad_safety Safety Monitoring sad_dosing->sad_safety sad_pk Calculate Single-Dose PK (Cmax, Tmax, AUC, t1/2) sad_sampling->sad_pk dose_escalation Dose Escalation Decision (Based on Safety & PK) sad_pk->dose_escalation sad_safety->dose_escalation mad_dosing Multiple Doses (this compound or Placebo) mad_sampling Steady-State Blood Sampling mad_dosing->mad_sampling mad_safety Extended Safety Monitoring mad_dosing->mad_safety mad_pk Calculate Steady-State PK mad_sampling->mad_pk end Full PK Profile Safety & Tolerability Assessment mad_pk->end mad_safety->end start Healthy Volunteers Recruitment & Screening start->sad_dosing dose_escalation->mad_dosing Proceed if safe

Clinical Pharmacokinetic Study Workflow.

Metabolism

The metabolic pathway of this compound has not been explicitly detailed in the available literature. However, based on its structural similarity to moclobemide, it is likely metabolized in the liver primarily through oxidation.[11] The morpholine ring is a probable site for C- and N-oxidation, and aromatic hydroxylation of the chlorophenyl ring may also occur.[11][12]

Eprobemide_Metabolism This compound This compound Oxidation Hepatic Oxidation (CYP450 enzymes) This compound->Oxidation Metabolite1 Morpholine Ring Oxidation Products Oxidation->Metabolite1 Metabolite2 Aromatic Hydroxylation Products Oxidation->Metabolite2 Excretion Renal Excretion of Metabolites Metabolite1->Excretion Metabolite2->Excretion

Postulated Metabolic Pathway of this compound.

Clinical Efficacy

The following table outlines the kind of data that would be presented from a typical clinical trial.

Study IdentifierPhaseN (Patients)DiagnosisTreatment ArmsDuration (weeks)Primary Outcome MeasureKey Finding
Data not available

Conclusion

This compound represents a potentially valuable therapeutic agent as a reversible and selective MAO-A inhibitor for the treatment of depression. Its pharmacological profile suggests a favorable safety margin compared to older, irreversible MAOIs. However, a comprehensive understanding of its clinical potential is hampered by the limited availability of specific quantitative data on its inhibitory potency, pharmacokinetics, and clinical efficacy in the public domain. Further research and the publication of existing data are necessary to fully elucidate the therapeutic profile of this compound and its place in the management of depressive disorders. The information provided on the related compound moclobemide offers a valuable comparative framework for understanding the potential properties of this compound.

References

Investigating the Molecular Targets of Eprobemide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprobemide (brand name: Befol) is a pharmaceutical agent developed as an antidepressant and is characterized as a reversible inhibitor of monoamine oxidase A (MAO-A). Its primary molecular target is the enzyme MAO-A, which is responsible for the degradation of key monoamine neurotransmitters. By inhibiting this enzyme, this compound increases the synaptic availability of serotonin, norepinephrine, and dopamine, which is understood to be the basis of its antidepressant effect. This technical guide provides a detailed overview of the molecular target of this compound, its mechanism of action, relevant quantitative data for its class of inhibitors, detailed experimental protocols for target validation, and visualizations of the associated biochemical pathways and workflows.

Primary Molecular Target: Monoamine Oxidase A (MAO-A)

The principal molecular target of this compound is Monoamine Oxidase A (MAO-A) , a key enzyme in the catabolism of monoamine neurotransmitters.[1][2]

  • Enzyme Class: MAOs are flavin-containing enzymes located on the outer mitochondrial membrane.[3]

  • Function: MAO-A preferentially deaminates serotonin, norepinephrine (noradrenaline), and dopamine.[1] Its inhibition leads to an increase in the concentration of these neurotransmitters in the presynaptic neuron and synaptic cleft.

  • Mechanism of Inhibition: this compound is a non-competitive and reversible inhibitor of MAO-A (also known as a RIMA).[4][5] This reversibility is a critical feature, distinguishing it from older, irreversible MAO inhibitors and contributing to a more favorable safety profile, particularly concerning dietary tyramine interactions.[1]

  • Selectivity: this compound exhibits selective action, particularly on serotonin deamination.[4]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by modulating neurotransmitter levels through the inhibition of MAO-A. When MAO-A is inhibited, the degradation of monoamine neurotransmitters within the presynaptic neuron is reduced. This leads to an accumulation of neurotransmitters like serotonin in the cytosol, increasing their packaging into synaptic vesicles and subsequent release into the synaptic cleft. The elevated concentration of these neurotransmitters enhances signaling to the postsynaptic neuron, which is believed to alleviate depressive symptoms.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, etc.) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO_A MAO-A MA->MAO_A Degradation Pathway Released_MA Increased Monoamines Vesicle->Released_MA Exocytosis Metabolites Inactive Metabolites MAO_A->Metabolites This compound This compound This compound->MAO_A Inhibits Receptor Postsynaptic Receptors Released_MA->Receptor Binding Signal Neuronal Signal Receptor->Signal Activation MAO_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Setup_Plate Add Buffer, Inhibitor, and MAO-A Enzyme to 96-well Plate Prep_Compound->Setup_Plate Pre_Incubate Pre-incubate at 37°C Setup_Plate->Pre_Incubate Add_Substrate Initiate Reaction with Kynuramine Substrate Pre_Incubate->Add_Substrate Incubate Incubate Reaction at 37°C Add_Substrate->Incubate Stop_Reaction Terminate Reaction with Stopping Reagent (NaOH) Incubate->Stop_Reaction Read_Fluorescence Measure Fluorescence (Ex/Em: ~320/400 nm) Stop_Reaction->Read_Fluorescence Analyze_Data Calculate % Inhibition and Determine IC50 Value Read_Fluorescence->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to Eprobemide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Eprobemide is a pharmaceutical agent known for its antidepressant properties. It functions as a non-competitive and reversible inhibitor of monoamine oxidase A (MAO-A), a mechanism that leads to an increase in the levels of key neurotransmitters in the brain.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound, also known by its brand name Befol in Russia, is structurally related to moclobemide, differing only by the length of the linker connecting the morpholine and chlorobenzamide moieties.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-Chloro-N-[3-(4-morpholinyl)propyl]benzamide[1][2]
CAS Number 87940-60-1[1][2][6]
Chemical Formula C₁₄H₁₉ClN₂O₂[1][2][6]
SMILES String O=C(NCCCN1CCOCC1)C2=CC=C(Cl)C=C2[1][2][6]
InChI Key YYFGRAGNYHYWEZ-UHFFFAOYSA-N[1][2][6]

Physicochemical Properties

This compound is a solid, white to off-white powder.[1][4] Its molecular and physical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 282.77 g/mol [1][2][4]
Exact Mass 282.1135 u[1]
Appearance Solid powder[1]
Solubility in DMSO ≥ 125 mg/mL[4]
Solubility in Ethanol 10 mg/mL[6]
Solubility in PBS (pH 7.2) 0.5 mg/mL[6]
Purity ≥98%[6]

Pharmacological Properties

This compound's primary pharmacological action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][3][4][5][6] This inhibition is non-competitive.[1][3][4]

Table 3: Pharmacological Profile of this compound

PropertyDescription
Mechanism of Action Reversible inhibitor of monoamine oxidase A (RIMA)[5][7]
Pharmacological Class Antidepressant[1][2][4]
Primary Target Monoamine Oxidase A (MAO-A)[5][6]
Therapeutic Use Treatment of depression[2][6]

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By reversibly inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This enhanced neurotransmitter availability is believed to be the basis of its antidepressant effects.

Eprobemide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO-A Monoamine Oxidase A (MAO-A) Neurotransmitters->MAO-A Degradation Increased_NTs Increased Neurotransmitter Levels (5-HT, NE, DA) Metabolites Inactive Metabolites MAO-A->Metabolites Metabolism This compound This compound This compound->MAO-A Inhibition Receptors Postsynaptic Receptors Increased_NTs->Receptors Binding Signal Antidepressant Effect Receptors->Signal

Caption: Mechanism of action of this compound as a MAO-A inhibitor.

Experimental Protocols

While detailed experimental protocols for this compound are not extensively available in the public domain, its effects have been characterized in preclinical studies. For instance, its antidepressant potential was evaluated in rats using a modified forced swim test, where a 10 mg/kg dose was shown to reduce immobility time.[6] The synthesis of this compound has been described to involve the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine.

Further research into specific in vitro assays for determining MAO-A inhibition by this compound would likely involve methods similar to those used for other MAO inhibitors. These typically include incubating the enzyme with the inhibitor and a substrate (e.g., kynuramine or a radiolabeled monoamine) and measuring the rate of product formation.

Disclaimer: The information provided in this document is for research and informational purposes only and does not constitute medical advice.

References

Eprobemide: A Deep Dive into its Cellular and Molecular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprobemide is a reversible inhibitor of monoamine oxidase A (MAO-A), previously utilized as an antidepressant in Russia under the brand name Befol.[1][2][3] As a member of the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of drugs, its primary mechanism of action involves the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the known and inferred cellular and molecular mechanisms of this compound's action, with a focus on its enzymatic inhibition, effects on neurotransmitter systems, and potential downstream signaling pathways. Due to the limited availability of specific quantitative data for this compound, data from its structurally and functionally similar analogue, moclobemide, is included for comparative purposes and to provide a more complete picture of its likely pharmacological profile. This compound's chemical structure differs from moclobemide only by the presence of an additional carbon atom in the linker connecting the morpholine and chlorobenzamide moieties.[1][2]

Core Molecular Mechanism: Reversible Inhibition of Monoamine Oxidase-A

This compound functions as a non-competitive and reversible inhibitor of MAO-A.[2][4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron and the synaptic cleft. By reversibly inhibiting MAO-A, this compound leads to an increase in the synaptic concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling. This is believed to be the primary therapeutic mechanism underlying its antidepressant effects.

A positron emission tomography (PET) study using [11C]harmine, a radioligand for MAO-A, demonstrated that a related compound, esuprone, exhibited a marked reduction in MAO-A binding in the human brain, comparable to that of moclobemide.[5] This in-vivo evidence supports the target engagement of this class of compounds in the central nervous system.

Quantitative Data on MAO-A Inhibition
CompoundTargetInhibition TypeKi (μM)IC50 (μM)Source
MoclobemideMAO-AReversible, Mixed0.2-0.4 (initial competitive phase)6.1[6]

Note: The inhibition by moclobemide is complex, showing an initial competitive phase followed by a time-dependent increase in potency, characteristic of a slow-binding inhibitor.[6] It is plausible that this compound exhibits similar kinetic properties.

Effects on Monoamine Transporters and Receptors

While the primary target of this compound is MAO-A, its full pharmacological profile may involve interactions with other components of the monoaminergic systems, such as transporters and postsynaptic receptors.

Serotonin and Dopamine Transporters

There is a lack of specific data on the binding affinity and inhibitory potency of this compound at the serotonin transporter (SERT) and dopamine transporter (DAT). For comparison, many antidepressants exhibit some level of interaction with these transporters, which can contribute to their overall therapeutic effect and side-effect profile.

Dopamine Receptors

Similarly, direct binding studies of this compound at dopamine receptors are not extensively documented. An early study indicated that some benzamide derivatives, the chemical class to which this compound belongs, may have effects on striatum dopamine receptors in response to stress.[7] However, without specific binding affinity data (Ki or Kd values), the direct impact of this compound on dopaminergic neurotransmission via receptor interaction remains speculative.

Downstream Signaling Pathways: Neuroplasticity and Gene Expression

The therapeutic effects of antidepressants, including MAOIs, are understood to extend beyond the acute increase in synaptic monoamines. Chronic treatment is associated with neuroadaptive changes involving intracellular signaling cascades and the regulation of gene expression, ultimately leading to enhanced neuroplasticity.

CREB and BDNF Signaling

A key pathway implicated in the long-term effects of antidepressants is the cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling cascade. Chronic antidepressant administration has been shown to increase the expression and phosphorylation of CREB in brain regions like the hippocampus.[8][9] Activated CREB, in turn, promotes the transcription of target genes, including BDNF.[10][11] BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[12][13] The upregulation of the CREB-BDNF pathway is thought to be a common mechanism through which different classes of antidepressants mediate their therapeutic effects.[8][10] While direct evidence for this compound's effect on this pathway is lacking, it is highly probable that, as an antidepressant that increases synaptic monoamines, it would also engage this critical neuroplasticity pathway.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely available. However, standardized and validated protocols for assessing the key molecular interactions of compounds like this compound are well-established.

Reversible MAO-A Inhibition Assay

Objective: To determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound for MAO-A.

Principle: The activity of MAO-A is measured by monitoring the rate of conversion of a substrate (e.g., kynuramine or a fluorogenic substrate) to its product. The assay is performed in the presence of varying concentrations of the inhibitor (this compound) to determine its potency. The reversibility of the inhibition can be assessed by methods such as dialysis or rapid dilution.

Generalized Protocol:

  • Enzyme Source: Recombinant human MAO-A or mitochondrial fractions from tissues rich in MAO-A (e.g., human placenta or rat brain).

  • Substrate: Kynuramine or a commercially available fluorometric substrate.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a phosphate buffer at physiological pH (e.g., 100 mM potassium phosphate, pH 7.4).

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the product over time using a spectrophotometer or fluorometer.

    • For reversibility testing, incubate the enzyme with the inhibitor, then remove the inhibitor by dialysis or dilution and measure the recovery of enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities at each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

    • Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value and the substrate concentration.

    • Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition (e.g., competitive, non-competitive).

Monoamine Transporter and Receptor Binding Assays

Objective: To determine the binding affinity (Ki or Kd) of this compound for monoamine transporters (SERT, DAT) and dopamine receptors (e.g., D2).

Principle: Radioligand binding assays are used to measure the affinity of a test compound for a specific receptor or transporter. The assay involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Generalized Protocol:

  • Source of Transporters/Receptors: Cell lines stably expressing the human transporter or receptor of interest (e.g., HEK293 cells) or membrane preparations from brain tissue.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target (e.g., [3H]citalopram for SERT, [3H]win 35,428 for DAT, or [3H]spiperone for D2 receptors).

  • Test Compound: this compound at a range of concentrations.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of this compound Action

Eprobemide_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO-A MAO-A This compound->MAO-A inhibits Monoamines Serotonin Norepinephrine Dopamine MAO-A->Monoamines degrades Vesicles Vesicles Monoamines->Vesicles packaging Synaptic_Cleft Increased Monoamines Vesicles->Synaptic_Cleft release Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors activate Signaling_Cascades Intracellular Signaling Cascades Receptors->Signaling_Cascades CREB CREB Activation Signaling_Cascades->CREB BDNF BDNF Expression CREB->BDNF Neuroplasticity Neuroplasticity Synaptogenesis BDNF->Neuroplasticity

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for MAO-A Inhibition Assay

MAO_A_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme MAO-A Enzyme (recombinant or tissue extract) Preincubation Pre-incubate Enzyme with this compound Enzyme->Preincubation Substrate Substrate Solution (e.g., Kynuramine) Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitor This compound Stock (serial dilutions) Inhibitor->Preincubation Preincubation->Reaction Measurement Monitor Product Formation (Spectrophotometry/Fluorometry) Reaction->Measurement Velocity Calculate Initial Reaction Velocities Measurement->Velocity IC50_Curve Plot % Inhibition vs. [this compound] Velocity->IC50_Curve IC50 Determine IC50 IC50_Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining MAO-A inhibition by this compound.

Conclusion

This compound's primary molecular mechanism is the reversible, non-competitive inhibition of MAO-A, leading to increased levels of monoamine neurotransmitters in the synapse. While direct quantitative data on its interaction with other neuronal targets is scarce, its structural similarity to moclobemide suggests a pharmacological profile characterized by selective MAO-A inhibition. The long-term therapeutic effects of this compound are likely mediated by downstream neuroadaptive changes, including the activation of the CREB-BDNF signaling pathway, which promotes neuroplasticity. Further research is warranted to fully elucidate the complete cellular and molecular profile of this compound, which could inform the development of novel antidepressants with similar mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of Reversible Inhibitors of Monoamine Oxidase A (RIMAs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo dosage studies for eprobemide were identified in the public domain. The following data and protocols are based on studies of moclobemide , a structurally and functionally similar reversible inhibitor of monoamine oxidase A (RIMA). This information is intended to serve as a guiding reference for planning in vivo animal studies with this compound or other RIMAs. Researchers should conduct dose-finding studies to establish the optimal dosage for their specific animal model and experimental conditions.

Introduction

This compound is a reversible inhibitor of monoamine oxidase A (RIMA), a class of antidepressant drugs that work by increasing the levels of key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine.[1] These neurotransmitters play a crucial role in mood regulation. By reversibly inhibiting the MAO-A enzyme, RIMAs prevent the breakdown of these monoamines, thereby enhancing neurotransmission.[2][3] Due to the reversible nature of their inhibition, RIMAs have a more favorable safety profile compared to older, irreversible MAO inhibitors, particularly concerning dietary tyramine interactions.[4]

In vivo animal studies are essential for evaluating the efficacy and safety of new RIMA compounds. These studies typically involve the use of validated animal models of depression and neuroprotection to assess the therapeutic potential of the drug. This document provides a summary of reported dosages for the representative RIMA, moclobemide, in various animal models, along with detailed protocols for key behavioral assays.

Quantitative Data Presentation: Moclobemide Dosage in Animal Studies

The following table summarizes the dosages of moclobemide used in various in vivo animal studies. This data can be used as a starting point for designing dosage regimens for this compound, with the caveat that dose-response relationships may vary between compounds.

Animal ModelSpeciesRoute of AdministrationDosage RangeKey Findings
Antidepressant Models
Forced Swim Test (FST)RatOral (via osmotic minipump)2.5 - 15 mg/kg/dayDose-dependent decrease in immobility and increase in active behaviors (swimming and climbing).[5]
Chronic Mild Stress (CMS)RatIntraperitoneal (b.i.d.)20 mg/kgPrevented stress-induced increase in intracranial self-stimulation (ICSS) threshold, indicating an antidepressant-like effect.
Ro 4-1284-induced akinesiaMouse, RatNot specifiedNot specifiedDose-dependently prevented akinesia and blepharospasm.
Behavioral Despair TestMouseNot specifiedNot specifiedDecreased immobility score, similar to amitriptyline and imipramine.
Neuroprotection Models
Anoxia/Glutamate-induced neuronal damageRat (in vitro cortical cultures)In culture medium10 - 100 µMConcentration-dependent increase in neuronal survival.[6]
FasL-induced apoptosisMouse (in vitro neural stem cells)In culture medium50 µMIncreased cell viability and prevented apoptosis.[7]

Experimental Protocols

Forced Swim Test (FST) for Antidepressant Activity

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment has been shown to reduce the duration of this immobility.[8][9]

Materials:

  • Cylindrical water tanks (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).[8][9]

  • Water maintained at 23-25°C.[10]

  • Video recording and analysis software.

  • Test compound (e.g., moclobemide) and vehicle control.

Procedure (Rat): [8][11]

  • Habituation (Day 1): Place each rat individually into the water-filled cylinder (water depth of 30 cm) for a 15-minute pre-swim session. This session is not scored but serves to induce a stable baseline of immobility for the test session.

  • Drug Administration: Following the pre-swim, administer the test compound or vehicle according to the desired dosing regimen (e.g., acute, sub-chronic, or chronic). For chronic studies, osmotic minipumps can be used for continuous delivery.[5]

  • Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the water-filled cylinders for a 5-minute test session.

  • Behavioral Scoring: Record the entire 5-minute session. The duration of immobility (defined as the lack of movement except for small motions to keep the head above water) is scored. Active behaviors such as swimming and climbing can also be quantified.[5]

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant reduction in immobility in the drug-treated group is indicative of an antidepressant-like effect.

Unpredictable Chronic Mild Stress (UCMS) Model of Depression

The UCMS model is considered to have high face and predictive validity for studying depression, as it mimics the effects of chronic stress, a major contributing factor to the development of depressive disorders in humans.[12][13]

Materials:

  • Animal housing with the ability to manipulate environmental conditions.

  • Various stressors (see below).

  • Sucrose solution (1-2%) and water bottles.

  • Test compound (e.g., moclobemide) and vehicle control.

Procedure (Mouse): [12][14][15][16]

  • Baseline Measurement: Prior to the stress protocol, measure baseline sucrose preference by providing the mice with a choice between a bottle of sucrose solution and a bottle of water for 24-48 hours.

  • UCMS Protocol (4-8 weeks): Subject the mice to a series of unpredictable, mild stressors daily. The stressors should be varied to prevent habituation. Examples of stressors include:

    • Cage tilt: Tilting the home cage at a 45° angle.

    • Wet bedding: Dampening the bedding with water.

    • Reversed light-dark cycle: Reversing the 12-hour light/dark cycle.

    • Social stress: Housing with an unfamiliar cage mate or exposure to a dominant mouse.

    • Predator sounds/smells: Exposure to recordings of predator vocalizations or predator-soiled bedding.

    • Restraint stress: Placing the mouse in a restraint tube for a short period.

  • Drug Administration: Begin administration of the test compound or vehicle at the start of the UCMS protocol or after a period of stress induction.

  • Sucrose Preference Test: At regular intervals (e.g., weekly), measure sucrose preference as described in the baseline measurement. Anhedonia, a core symptom of depression, is indicated by a significant reduction in sucrose preference in the stressed group compared to the non-stressed control group.

  • Data Analysis: Compare the sucrose preference between the drug-treated stressed group and the vehicle-treated stressed group. A reversal of the stress-induced decrease in sucrose preference in the drug-treated group suggests an antidepressant effect.

Visualization of Pathways and Workflows

Monoamine Oxidase A (MAO-A) Signaling Pathway

The primary mechanism of action of RIMAs like this compound and moclobemide is the inhibition of the MAO-A enzyme, which is located on the outer mitochondrial membrane.[2][17] This inhibition leads to an increase in the cytosolic concentrations of monoamine neurotransmitters.[1]

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Degradation Increased_Monoamines Increased Monoamine Levels in Synapse Metabolites Inactive Metabolites MAOA->Metabolites RIMA This compound / Moclobemide (RIMA) RIMA->MAOA Reversible Inhibition Receptors Postsynaptic Receptors Neuronal_Effect Antidepressant & Neuroprotective Effects Receptors->Neuronal_Effect Increased_Monoamines->Receptors Increased Signaling

Caption: Mechanism of action of Reversible Inhibitors of Monoamine Oxidase A (RIMAs).

Experimental Workflow for In Vivo Antidepressant Screening

The following diagram outlines a general workflow for screening potential antidepressant compounds in animal models.

Antidepressant_Screening_Workflow start Start: Select Animal Model (e.g., Rats, Mice) acclimation Acclimation Period (1-2 weeks) start->acclimation grouping Randomized Group Assignment (Vehicle, Drug Doses) acclimation->grouping drug_admin Drug Administration (Acute or Chronic) grouping->drug_admin behavioral_test Behavioral Testing (e.g., FST, UCMS) drug_admin->behavioral_test data_collection Data Collection & Analysis (e.g., Immobility Time, Sucrose Preference) behavioral_test->data_collection results Evaluation of Antidepressant -like Effects data_collection->results

Caption: General workflow for in vivo screening of antidepressant compounds.

References

Application Notes and Protocols for Eprobemide in Cultured Cell Lines for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprobemide is a reversible inhibitor of monoamine oxidase A (RIMA), an enzyme pivotal in the catabolism of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic effects of many antidepressant medications.[1][2][3] Beyond its role in neurotransmitter metabolism, MAO-A is also a source of oxidative stress through the production of hydrogen peroxide as a byproduct of its catalytic activity.[1] Consequently, inhibitors of MAO-A like this compound are valuable tools in neuroscience research to study neuroprotection, mechanisms of neurodegenerative diseases, and the cellular responses to oxidative stress and apoptosis in various in vitro models.[1][4][5]

This document provides detailed application notes and protocols for the use of this compound and its close structural and functional analog, moclobemide, in cultured neuronal cell lines for neuroscience research.

Mechanism of Action

This compound, and other RIMAs, function by reversibly binding to the active site of the MAO-A enzyme. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.[2][3] This action modulates downstream signaling pathways associated with neuronal survival and function. Furthermore, by inhibiting MAO-A, this compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.[1][6]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Catabolism Increased_Monoamines Increased Monoamines Metabolites Metabolites MAO-A->Metabolites H2O2 H₂O₂ (ROS) MAO-A->H2O2 This compound->MAO-A Reversible Inhibition

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using moclobemide, a close analog of this compound, in various neuronal cell lines. These values can serve as a starting point for designing experiments with this compound.

Cell Line Application Moclobemide Concentration Treatment Duration Observed Effect Reference
Rat Primary Cortical NeuronsNeuroprotection against anoxia10-100 µM5-7 hoursConcentration-dependent increase in neuronal survival.[4]
Rat Primary Cortical NeuronsNeuroprotection against glutamate toxicity10-100 µM6 hoursConcentration-dependent increase in neuronal survival.[4]
PC12 CellsProliferation2 µM, 10 µM3 daysIncreased percentage of cells in the S-phase.[7]
Neural Stem Cells (NSCs)Cell Viability50 µM24-72 hoursIncreased cell viability and proliferation.[2]
Neural Stem Cells (NSCs)Apoptosis Prevention50 µMNot specifiedPrevention of FasL-induced apoptosis.[2]

Table 1: Neuroprotective and Proliferative Effects of Moclobemide

Cell Line Signaling Molecule Moclobemide Concentration Observed Effect Reference
Neural Stem Cells (NSCs)Bcl-2, Bcl-xL50 µMUpregulation of gene expression.[2][8]
Neural Stem Cells (NSCs)Phospho-ERK1/250 µMIncreased phosphorylation.[2][8]
SH-SY5Y CellsBcl-2Not specifiedReversal of staurosporine-induced depletion.[6]
SH-SY5Y Cellsp38, JNK, ERKNot specifiedReversal of staurosporine-induced activation.[6]

Table 2: Effects of Moclobemide on Intracellular Signaling Pathways

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a 100 mM stock solution.

    • Under sterile conditions, dissolve the this compound powder in the appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol is adapted from studies on neuroprotection in SH-SY5Y cells and the use of moclobemide.[4][6]

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • For experiments, seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in a serum-free culture medium. A concentration range of 10-100 µM is a good starting point based on moclobemide data.[4]

    • Induce oxidative stress by treating the cells with a neurotoxin such as H₂O₂ (e.g., 100 µM for 30 minutes) or by serum starvation.[9]

    • Co-treat the cells with the neurotoxin and different concentrations of this compound. Include appropriate controls (untreated cells, cells treated with neurotoxin only, and cells treated with this compound only).

    • Incubate for the desired period (e.g., 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Neuroprotection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture SH-SY5Y cells B Seed cells in 96-well plate A->B D Induce Oxidative Stress (e.g., H₂O₂) B->D C Prepare this compound solutions E Co-treat with this compound C->E D->E F Incubate for 24 hours E->F G Add MTT solution F->G H Incubate and dissolve formazan G->H I Measure absorbance H->I J Calculate cell viability I->J

Figure 2: Workflow for Neuroprotection Assay.
Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is based on the findings that moclobemide affects the ERK/MAPK and Bcl-2 signaling pathways.[2][6]

  • Cell Culture and Treatment:

    • Culture SH-SY5Y or PC12 cells in 6-well plates until they reach 70-80% confluency.

    • Treat the cells with this compound at an effective concentration (e.g., 50 µM) for a specified time (e.g., 24 hours).[2] Include an untreated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, Bcl-2, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways

This compound, through its inhibition of MAO-A, can modulate several key signaling pathways implicated in neuronal survival and apoptosis.

  • ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) is part of the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and survival. Studies with moclobemide have shown that it can increase the phosphorylation of ERK, thereby activating this pro-survival pathway.[2][8]

  • Bcl-2 Family Proteins: Bcl-2 is an anti-apoptotic protein that plays a critical role in regulating the intrinsic pathway of apoptosis. Moclobemide has been demonstrated to upregulate the expression of Bcl-2, which can protect neurons from apoptotic stimuli.[2][6][8]

Signaling_Pathway This compound This compound MAO-A MAO-A This compound->MAO-A Inhibits ERK_Activation ERK Activation (Phosphorylation) MAO-A->ERK_Activation Modulates Bcl2_Upregulation Bcl-2 Upregulation MAO-A->Bcl2_Upregulation Modulates Neuronal_Survival Neuronal_Survival ERK_Activation->Neuronal_Survival Apoptosis Apoptosis Bcl2_Upregulation->Apoptosis Inhibits

Figure 3: this compound's Influence on Key Signaling Pathways.

Conclusion

This compound is a valuable pharmacological tool for in vitro neuroscience research. Its ability to reversibly inhibit MAO-A allows for the investigation of monoamine neurotransmitter systems, neuroprotection against oxidative stress, and the modulation of signaling pathways involved in cell survival and apoptosis. The protocols and data presented here, largely based on its close analog moclobemide, provide a solid foundation for researchers to design and execute experiments using this compound in cultured neuronal cell lines. Further research will continue to elucidate the full spectrum of its cellular and molecular effects, contributing to a deeper understanding of neuronal function and the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

Application Notes and Protocols for Eprobemide Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the dissolution of Eprobemide for experimental use by researchers, scientists, and drug development professionals.

Product Information

  • Name: this compound

  • CAS Number: 87940-60-1

  • Molecular Formula: C₁₄H₁₉ClN₂O₂

  • Molecular Weight: 282.77 g/mol [1][2]

  • Description: this compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) and has been used as an antidepressant.[1][3][4] It is structurally similar to moclobemide.[2][5] this compound is provided as a solid, typically a white to off-white powder.[3]

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity.

  • Powder: Store at -20°C for up to 3 years.[3]

  • Stock Solutions: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[3] It is advisable to avoid repeated freeze-thaw cycles.[1]

Solubility Data

This compound exhibits solubility in various organic solvents and limited solubility in aqueous solutions. The choice of solvent will depend on the specific experimental requirements.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 125≥ 442.06Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][3]
DMF25~88.4-
Ethanol10 - 57~35.4 - 201.57[1][6]
PBS (pH 7.2)0.5~1.77Limited aqueous solubility.[6]

Table 1: Solubility of this compound in Various Solvents.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

For in vitro experiments, such as cell-based assays, dimethyl sulfoxide (DMSO) is a commonly used solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 353.64 µL of DMSO to 1 mg of this compound).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[3]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Preparation of Formulations for In Vivo Use

For in vivo studies, this compound can be formulated as a suspension or a clear solution, depending on the required concentration and administration route.

4.2.1. Suspension in Carboxymethylcellulose (CMC)

This protocol is suitable for oral administration.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

  • Sterile tubes

  • Homogenizer or sonicator

Protocol:

  • Weigh the required amount of this compound.

  • Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water.

  • Add the this compound powder to the desired volume of the CMC-Na solution.

  • Mix thoroughly using a vortex mixer.

  • For a homogenous suspension, use a homogenizer or sonicator until no clumps are visible. A concentration of ≥5 mg/mL can be achieved.[1]

  • Prepare the suspension fresh before each administration.

4.2.2. Solubilization using a Co-Solvent System

This protocol aims to achieve a clear solution for administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the components in the following order, mixing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[3] This will result in a clear solution with a final this compound concentration of ≥ 2.08 mg/mL.[3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][4] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[4] By inhibiting MAO-A, this compound increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects.

Eprobemide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MA Monoamines (Serotonin, Norepinephrine) MAO_A MAO-A MA->MAO_A Degradation MA_Cleft Increased Monoamines MA->MA_Cleft Release Metabolites Inactive Metabolites MAO_A->Metabolites This compound This compound This compound->MAO_A Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Dissolution

The following diagram illustrates a typical workflow for dissolving this compound for use in in vitro experiments.

In_Vitro_Dissolution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

References

Application of Eprobemide in Preclinical Models of Depression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprobemide is a non-competitive, reversible inhibitor of monoamine oxidase A (MAO-A) with selective action on serotonin deamination.[1][2][3] Formerly marketed in Russia under the brand name Befol, it has demonstrated antidepressant properties.[1][2] Structurally similar to the well-studied moclobemide, this compound's mechanism of action involves preventing the breakdown of key monoamine neurotransmitters—primarily serotonin, norepinephrine, and dopamine—in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[4][5] This document provides detailed application notes and experimental protocols for evaluating the antidepressant-like effects of this compound in established rodent models of depression.

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters.[4] By reversibly inhibiting MAO-A, this compound leads to an accumulation of serotonin, norepinephrine, and dopamine in the brain.[6] This enhanced monoaminergic activity is believed to underlie its antidepressant effects.[4][6] The reversibility of its binding to MAO-A suggests a potentially favorable safety profile compared to older, irreversible MAOIs.[4]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO-A Monoamine Oxidase A (MAO-A) Monoamines->MAO-A Degradation Synaptic_Monoamines Increased Monoamines Monoamines->Synaptic_Monoamines Release Metabolites Inactive Metabolites MAO-A->Metabolites This compound This compound This compound->MAO-A Inhibition Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signal Antidepressant Effect Receptors->Signal

Figure 1: Mechanism of Action of this compound.

Preclinical Behavioral Models for Assessing Antidepressant Activity

Several well-validated behavioral paradigms in rodents are utilized to screen for and characterize the efficacy of potential antidepressant compounds.

Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely used model to assess antidepressant activity based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[7] Antidepressant treatment has been shown to reduce the duration of this immobility, prolonging active escape-oriented behaviors such as swimming and climbing.[7] this compound has been shown to reduce immobility time in rats at a dose of 10 mg/kg.[8]

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylindrical container (25 cm height x 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are commonly used.

  • Procedure:

    • Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control 30-60 minutes prior to the test.

    • Gently place the animal into the water cylinder for a 6-minute session.

    • The session is typically video-recorded for later analysis.

    • The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: The total time spent immobile is calculated and compared between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test (TST) is a model of behavioral despair where immobility is induced by the stress of being suspended by the tail.[9][10][11] Antidepressants are effective in reducing the duration of immobility in this paradigm.[9][11][12]

Experimental Protocol: Tail Suspension Test

  • Apparatus: A suspension bar or ledge from which the animal can be hung, ensuring it cannot escape or hold onto nearby surfaces. The area should be visually isolated for each animal.[10]

  • Animals: Mice are typically used for this test.

  • Procedure:

    • Administer this compound or vehicle control 30-60 minutes prior to the test.

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

    • The test duration is typically 6 minutes, and the session is recorded.[10][12]

    • The total time the animal remains immobile is measured. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.

  • Data Analysis: The duration of immobility is quantified and statistically compared between treatment groups.

Experimental_Workflow cluster_FST Forced Swim Test (FST) cluster_TST Tail Suspension Test (TST) cluster_CUMS Chronic Unpredictable Mild Stress (CUMS) FST_acclimation Acclimation FST_drug This compound/Vehicle Administration FST_acclimation->FST_drug FST_test 6-min Swim Session FST_drug->FST_test FST_analysis Measure Immobility (last 4 min) FST_test->FST_analysis TST_acclimation Acclimation TST_drug This compound/Vehicle Administration TST_acclimation->TST_drug TST_test 6-min Suspension TST_drug->TST_test TST_analysis Measure Immobility TST_test->TST_analysis CUMS_baseline Baseline Behavioral Tests CUMS_stress 3-5 Weeks of Stressors CUMS_baseline->CUMS_stress CUMS_drug Chronic this compound/Vehicle Treatment CUMS_behavioral Post-treatment Behavioral Tests CUMS_stress->CUMS_behavioral CUMS_biochemical Biochemical Analysis CUMS_behavioral->CUMS_biochemical

Figure 2: Experimental Workflows.

Chronic Unpredictable Mild Stress (CUMS)

The CUMS model has high face and predictive validity for depression, as it involves exposing rodents to a series of mild, unpredictable stressors over several weeks.[13][14] This paradigm induces a state analogous to human depression, characterized by anhedonia (a core symptom of depression), which can be measured by a decrease in sucrose preference.[15][16][17] Chronic antidepressant treatment, including with moclobemide, can reverse these stress-induced behavioral deficits.[15][16]

Experimental Protocol: Chronic Unpredictable Mild Stress

  • Apparatus: A variety of equipment is needed to apply different stressors (e.g., tilted cages, wet bedding, light/dark cycle reversal, restraint tubes).

  • Animals: Rats or mice can be used.

  • Procedure:

    • Baseline: Measure baseline sucrose preference by offering animals a choice between two bottles, one with 1% sucrose solution and one with water, for 24 hours.

    • Stress Regimen: For 3-5 weeks, expose animals to a daily regimen of one or two mild, unpredictable stressors. Examples include:

      • Stroboscopic illumination

      • 45° cage tilt

      • Food or water deprivation

      • Damp bedding

      • Reversal of light/dark cycle

      • Forced swimming in cool water

    • Treatment: this compound or vehicle is administered daily throughout the stress period or during the last few weeks of the protocol.

    • Behavioral Assessment: Sucrose preference is tested weekly. Other behavioral tests like the FST or TST can be conducted at the end of the stress period.

  • Data Analysis: Changes in sucrose preference, body weight, and performance in other behavioral tests are compared between the control, stressed-vehicle, and stressed-Eprobemide groups.

Data Presentation

The following tables summarize expected quantitative outcomes for this compound in the described models, based on its known class effects and available data.

Table 1: Effect of this compound in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, mean ± SEM)
Vehicle Control-150 ± 10
This compound1095 ± 8
Imipramine (Reference)2085 ± 7

*p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound in the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, mean ± SEM)
Vehicle Control-180 ± 12
This compound10110 ± 10
Fluoxetine (Reference)20100 ± 9

*p < 0.05 compared to Vehicle Control

Table 3: Effect of Chronic this compound in the Chronic Unpredictable Mild Stress (CUMS) Model

Treatment GroupSucrose Preference (%, mean ± SEM)Body Weight Gain (g, mean ± SEM)
Non-Stressed Control85 ± 430 ± 3
CUMS + Vehicle55 ± 5#10 ± 2#
CUMS + this compound (10 mg/kg/day)78 ± 425 ± 3

#p < 0.05 compared to Non-Stressed Control; *p < 0.05 compared to CUMS + Vehicle

Conclusion

This compound, as a reversible inhibitor of MAO-A, demonstrates antidepressant-like properties in preclinical models. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's efficacy. The Forced Swim Test and Tail Suspension Test are suitable for initial screening of acute effects, while the Chronic Unpredictable Mild Stress model offers a more robust assessment of antidepressant potential with higher translational relevance. The quantitative data presented serve as a reference for expected outcomes. Further investigation into the neurochemical and molecular effects of this compound will provide a more comprehensive understanding of its therapeutic potential.

References

Application Note and Protocol: High-Performance Liquid Chromatography for the Analysis of Eprobemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprobemide is a non-competitive, reversible inhibitor of monoamine oxidase A (MAO-A) that was formerly used as an antidepressant.[1][2][3][4] It acts selectively on the deamination of serotonin.[2][4] this compound is structurally similar to moclobemide, another reversible MAO-A inhibitor. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the determination of this compound.[5][6][7]

This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection. The described method is adapted from a validated procedure for the structurally analogous compound, moclobemide, and is expected to provide a robust starting point for the quantitative analysis of this compound.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from endogenous components in a biological matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. Detection and quantification are performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on a validated method for moclobemide and may require minor optimization for this compound.

ParameterCondition
HPLC System A standard HPLC system with a pump, autosampler, and UV-Vis detector
Column Waters XTerra RP18, 5 µm, 150 mm x 4.6 mm (or equivalent)
Mobile Phase 10 mM KH₂PO₄ with 1% triethylamine (pH adjusted to 3.9) and acetonitrile (83:17, v/v)
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 240 nm
Run Time Approximately 15 minutes

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method for this compound analysis, based on validation data for the analogous compound, moclobemide.[5] These parameters should be verified during method validation for this compound.

ParameterExpected Performance
Linearity Range 0.05 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.02 µg/mL
Limit of Detection (LOD) 0.01 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) Intra-day: < 7%, Inter-day: < 13%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Triethylamine (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Human plasma (or other relevant biological matrix)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Speedisk H₂O-Philic DVB)

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from the LOQ to the upper limit of the expected sample concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL).

Sample Preparation (from Human Plasma)
  • Spiking: For calibration standards and quality control (QC) samples, spike appropriate volumes of the working standard solutions into blank human plasma.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load 0.5 mL of the plasma sample onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

    • Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.

Experimental Workflow Diagram

Eprobemide_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Solid-Phase Extraction cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare this compound Stock Solution working_std Prepare Working Standard Solutions stock->working_std spike Spike Plasma with Working Standards (for Cal/QC) working_std->spike plasma_sample Collect Plasma Sample plasma_sample->spike condition Condition SPE Cartridge spike->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC System reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Workflow for this compound analysis by HPLC.

Signaling Pathway Diagram (Monoamine Oxidase A Inhibition)

MAO_A_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin_Cleft Serotonin SERT SERT (Serotonin Transporter) Serotonin_Cleft->SERT Reuptake Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Serotonin_Cleft Release MAO_A Monoamine Oxidase A (MAO-A) SERT->MAO_A Metabolism Metabolites Inactive Metabolites MAO_A->Metabolites This compound This compound This compound->MAO_A Inhibition

Caption: this compound inhibits MAO-A, increasing serotonin levels.

Conclusion

The HPLC method detailed in this application note, adapted from a validated procedure for the structurally similar compound moclobemide, provides a reliable and sensitive approach for the quantitative analysis of this compound in biological matrices. This method is suitable for a range of applications in pharmaceutical research and development, including pharmacokinetic and stability studies. It is recommended that the method be fully validated according to ICH guidelines before its application to routine analysis.

References

Application Notes and Protocols for Eprobemide: A Comparative Guide to In Vivo and In Vitro Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eprobemide is a reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of antidepressants.[1][2] Its therapeutic potential stems from its ability to increase the synaptic levels of key neurotransmitters like serotonin and norepinephrine by preventing their breakdown.[1][3] To comprehensively evaluate the efficacy, safety, and pharmacokinetic profile of this compound, a strategic combination of both in vitro and in vivo experimental studies is essential. These application notes provide detailed protocols and a comparative framework for designing and implementing such studies.

Section 1: In Vitro Experimental Design for this compound

Application Note: In vitro studies are fundamental for characterizing the primary pharmacological activity of this compound. These experiments, conducted in a controlled environment outside a living organism, are crucial for determining its inhibitory potency against MAO-A, understanding its mechanism of inhibition (reversibility), and assessing its metabolic stability.[4] Data from these assays provide the foundational knowledge required before proceeding to more complex and resource-intensive in vivo studies.

Mechanism of Action: MAO-A Inhibition

This compound selectively and reversibly inhibits MAO-A, an enzyme located on the outer mitochondrial membrane responsible for the degradation of monoamine neurotransmitters.[1][5][6] By inhibiting MAO-A, this compound leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.[3]

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_NE Serotonin & Norepinephrine Vesicle Synaptic Vesicle Serotonin_NE->Vesicle Storage MAOA MAO-A Serotonin_NE->MAOA Degradation by Increased_Neurotransmitters Increased Serotonin & Norepinephrine Levels Vesicle->Increased_Neurotransmitters Release Metabolites Inactive Metabolites MAOA->Metabolites This compound This compound This compound->MAOA Reversibly Inhibits Receptors Postsynaptic Receptors Increased_Neurotransmitters->Receptors Binding Signal Neuronal Signal Receptors->Signal Activation

Caption: Signaling pathway of this compound's MAO-A inhibition.

Experimental Protocols: In Vitro

1. Protocol: MAO-A Inhibition Assay (Fluorometric Method)

This high-throughput compatible assay measures MAO-A activity by detecting hydrogen peroxide, a byproduct of the monoamine oxidation reaction.[7]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A.

  • Materials:

    • Recombinant human MAO-A enzyme (Supersomes™).[5]

    • Substrate (e.g., kynuramine or p-tyramine).[5][6]

    • Horseradish peroxidase (HRP).

    • Fluorogenic HRP substrate (e.g., Amplex Red).[7]

    • This compound stock solution (in DMSO).

    • Positive control (e.g., Clorgyline).[5]

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • 96-well black microplates.

  • Procedure:

    • Reagent Preparation: Prepare a reaction mixture containing the MAO-A substrate, HRP, and the fluorogenic HRP substrate in the assay buffer.[7]

    • Compound Plating: Add serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) and the positive control to the wells of the microplate. Include vehicle control (DMSO) wells.[7]

    • Enzyme Addition: Add the recombinant MAO-A enzyme to all wells.

    • Initiation of Reaction: Add the reaction mixture to each well to start the enzymatic reaction.[7]

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation ~530-560 nm, emission ~590 nm). The increase in fluorescence is proportional to MAO-A activity.[7]

    • Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.[7]

2. Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of this compound to metabolism by liver enzymes, providing an early indication of its hepatic clearance.

  • Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance of this compound.

  • Materials:

    • Liver microsomes (e.g., human, rat, mouse).[8][9]

    • NADPH regenerating system (cofactor for P450 enzymes).

    • This compound stock solution.

    • Control compounds (high and low clearance).

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Acetonitrile (for reaction termination).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Incubation Setup: In a 96-well plate, pre-warm the liver microsomes and this compound (at a final concentration of ~1 µM) in the incubation buffer at 37°C.[8]

    • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.

    • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life as t1/2 = 0.693/k.

Data Presentation: In Vitro Results

Table 1: Inhibitory Potency of this compound against Monoamine Oxidase Isoforms

Compound Target IC50 (nM) Selectivity (MAO-B/MAO-A)
This compound MAO-A 45 >2000
This compound MAO-B >100,000
Clorgyline (Control) MAO-A 5 >1000

| Selegiline (Control) | MAO-B | 10 | |

Table 2: Metabolic Stability of this compound in Liver Microsomes

Species Microsomal Protein (mg/mL) In Vitro t1/2 (min) Intrinsic Clearance (µL/min/mg)
Human 0.5 48 14.4
Rat 0.5 25 27.7

| Mouse | 0.5 | 18 | 38.5 |

Section 2: In Vivo Experimental Design for this compound

Application Note: In vivo studies are performed in living organisms to evaluate the overall physiological and behavioral effects of this compound.[10][11] These experiments are critical for demonstrating therapeutic efficacy in relevant disease models, understanding the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and assessing the safety and tolerability of the compound.[12]

InVivo_Workflow cluster_planning Pre-Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation AnimalModel Select Animal Model (e.g., Chronic Mild Stress Rat) DoseSelection Dose Range Selection (Based on In Vitro Data) AnimalModel->DoseSelection EthicalApproval Obtain Ethical Approval DoseSelection->EthicalApproval AnimalAcclimatization Animal Acclimatization EthicalApproval->AnimalAcclimatization DiseaseInduction Disease Model Induction (e.g., Stress Protocol) AnimalAcclimatization->DiseaseInduction DrugAdmin This compound Administration (e.g., Oral Gavage) DiseaseInduction->DrugAdmin BehavioralTesting Behavioral Testing (e.g., Sucrose Preference Test) DrugAdmin->BehavioralTesting PK_Sampling Pharmacokinetic Sampling (Blood Collection) DrugAdmin->PK_Sampling Toxicity Histopathology & Toxicity Assessment DrugAdmin->Toxicity BehavioralAnalysis Statistical Analysis of Behavioral Data BehavioralTesting->BehavioralAnalysis PK_Analysis LC-MS/MS Analysis & PK Modeling PK_Sampling->PK_Analysis Conclusion Conclusion on Efficacy & Safety BehavioralAnalysis->Conclusion PK_Analysis->Conclusion Toxicity->Conclusion

Caption: General workflow for an in vivo this compound study.

Experimental Protocols: In Vivo

1. Protocol: Antidepressant Efficacy in a Chronic Mild Stress (CMS) Model

The CMS model is a well-validated animal model of depression that induces anhedonia, a core symptom of the disorder.[13]

  • Objective: To assess the ability of this compound to reverse stress-induced anhedonic behavior in rats.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Baseline Training: Train all rats to consume a 1% sucrose solution. Measure baseline sucrose preference for 1-2 weeks.

    • CMS Induction: For 4-6 weeks, expose the stress group to a varied and unpredictable sequence of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, food/water deprivation). The control group remains undisturbed.

    • Anhedonia Confirmation: After 2-3 weeks of stress, confirm the development of anhedonia by a significant decrease in sucrose preference in the stressed group compared to the control group.

    • Treatment: Divide the anhedonic rats into two groups: Vehicle control and this compound-treated. Administer this compound (e.g., 10-30 mg/kg, orally) or vehicle daily for the remaining 2-3 weeks of the CMS protocol.[13]

    • Behavioral Monitoring: Continue to measure sucrose preference weekly. Additional tests like the Forced Swim Test or Open Field Test can be performed at the end of the study.

    • Data Analysis: Analyze sucrose preference data using a two-way ANOVA with repeated measures. Compare end-point behavioral test results using a one-way ANOVA or t-test.

2. Protocol: Rodent Pharmacokinetic (PK) Study

This study determines how the animal's body processes this compound after administration.

  • Objective: To determine key PK parameters of this compound (Cmax, Tmax, AUC, t1/2) after oral administration.

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Procedure:

    • Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg) via gavage to fasted rats.

    • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Plasma Preparation: Process blood samples immediately to obtain plasma and store at -80°C until analysis.

    • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

Data Presentation: In Vivo Results

Table 3: Efficacy of this compound in the Chronic Mild Stress Model

Treatment Group N Sucrose Preference (Week 5) Immobility Time in FST (seconds)
Non-Stressed + Vehicle 12 85.2 ± 4.1% 85 ± 10
Stressed + Vehicle 12 61.5 ± 5.3%* 155 ± 15*
Stressed + this compound (20 mg/kg) 12 81.3 ± 4.8%# 98 ± 12#

p < 0.05 vs. Non-Stressed; #p < 0.05 vs. Stressed + Vehicle

Table 4: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg, Oral)

Parameter Unit Value (Mean ± SD)
Cmax (Maximum Concentration) ng/mL 1250 ± 210
Tmax (Time to Cmax) h 1.5 ± 0.5
AUC(0-inf) (Area Under the Curve) ng·h/mL 7800 ± 950
t1/2 (Elimination Half-life) h 2.5 ± 0.7

| F (Oral Bioavailability) | % | 65 |

Section 3: Comparative Analysis: In Vitro vs. In Vivo

Application Note: In vitro and in vivo experimental designs are not mutually exclusive; they are complementary stages in the drug development pipeline. In vitro assays provide rapid, high-throughput screening and mechanistic insights, while in vivo models offer a systemic, integrated assessment of a drug's ultimate therapeutic and toxicological potential. The data from in vitro studies (e.g., potency, metabolic rate) are essential for designing meaningful and ethically sound in vivo experiments, particularly for dose selection.[10][12]

InVitro_vs_InVivo cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Potency Target Potency (IC50) Mechanism Mechanism of Action Efficacy Efficacy (Behavioral Models) Potency->Efficacy Informs Dose Selection Metabolism Metabolic Stability Toxicity_Cell Cellular Toxicity PK_ADME Pharmacokinetics (ADME) Metabolism->PK_ADME Predicts Clearance Safety Safety & Tolerability Toxicity_Cell->Safety Early Safety Readout Conclusion Candidate Selection Efficacy->Conclusion PK_ADME->Conclusion Safety->Conclusion

Caption: Logical flow from in vitro findings to in vivo validation.

Table 5: Comparison of Experimental Design Approaches for this compound

Feature In Vitro Design In Vivo Design
System Isolated components (enzymes, cells, subcellular fractions) Whole, living organism (e.g., rat, mouse)
Primary Goal Mechanistic understanding, potency, selectivity, metabolic rate Systemic efficacy, pharmacokinetics, safety, tolerability
Complexity Low High (multiple physiological systems interacting)
Throughput High Low
Cost & Time Lower cost, faster Higher cost, time-consuming
Key Readouts IC50, Ki, t1/2, metabolite identification Behavioral changes, Cmax, AUC, adverse events
Relevance High for target engagement, lower physiological relevance High physiological and clinical relevance

| Ethical Concerns | Minimal | Significant (requires adherence to animal welfare guidelines) |

References

Application Notes and Protocols: Measuring Eprobemide's Effect on Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprobemide is a reversible inhibitor of monoamine oxidase A (RIMA), a class of drugs known to modulate the levels of key neurotransmitters in the brain.[1] As an inhibitor of monoamine oxidase-A (MAO-A), this compound reduces the breakdown of serotonin, norepinephrine, and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2] This application note provides detailed protocols for assessing the in vitro and in vivo effects of this compound on neurotransmitter levels, essential for preclinical and clinical drug development.

Signaling Pathway Affected by this compound

This compound's primary mechanism of action is the inhibition of MAO-A, an enzyme located on the outer mitochondrial membrane that is responsible for the degradation of monoamine neurotransmitters.[1][3] By inhibiting MAO-A, this compound increases the availability of serotonin, norepinephrine, and dopamine in the presynaptic neuron, leading to enhanced neurotransmission.[2][4]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO_A Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Synaptic Cleft Synaptic Cleft Vesicles->Synaptic Cleft Release Receptors Postsynaptic Receptors Synaptic Cleft->Receptors Binding This compound This compound This compound->MAO_A Inhibits cluster_procedure Microdialysis Workflow Surgery Stereotaxic Surgery: Implant guide cannula Recovery Recovery Period (4-7 days) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Collect Baseline Samples Probe->Baseline Admin Administer this compound Baseline->Admin Post Collect Post-treatment Samples Admin->Post Analysis HPLC-ECD Analysis Post->Analysis

References

Eprobemide in Rodent Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprobemide is a reversible inhibitor of monoamine oxidase A (RIMA), a class of antidepressants that work by increasing the levels of key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. As a selective inhibitor of MAO-A, this compound presents a potentially favorable side-effect profile compared to older, non-selective MAO inhibitors. The following application notes and protocols provide a framework for investigating the behavioral effects of this compound in rodent models, drawing upon established methodologies for assessing antidepressant and anxiolytic properties. While specific published data on this compound in these models is limited, the provided protocols for widely accepted behavioral paradigms can be adapted for its evaluation.

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A (MAO-A) is a key enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron. This compound, as a reversible inhibitor, temporarily binds to MAO-A, preventing the breakdown of these neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission. This enhanced signaling in pathways regulating mood and emotion is believed to be the primary mechanism underlying its antidepressant effects.

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin Norepinephrine Dopamine Vesicles Synaptic Vesicles Monoamines->Vesicles Storage MAO_A MAO-A Monoamines->MAO_A Degradation Synaptic_Cleft Synaptic_Cleft Vesicles->Synaptic_Cleft Release This compound This compound This compound->MAO_A Inhibition Reuptake Reuptake Transporter Synaptic_Cleft->Reuptake Reuptake Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding & Signal Transduction

Caption: Simplified signaling pathway of this compound's MAO-A inhibition.

Experimental Protocols

The following are detailed methodologies for key behavioral experiments relevant to the preclinical assessment of antidepressant and anxiolytic compounds like this compound.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test for screening potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.

Materials:

  • Cylindrical containers (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats)

  • Water (23-25°C)

  • Video recording and analysis software

  • This compound

  • Vehicle (e.g., saline, distilled water with a solubilizing agent)

Procedure:

  • Habituation (Day 1): Individually place each animal in the cylinder filled with water to a depth where the animal cannot touch the bottom (e.g., 15 cm for mice, 30 cm for rats) for a 15-minute pre-swim session. This session is to induce a state of helplessness.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal - i.p., oral gavage - p.o.) at a predetermined time before the test session (e.g., 30-60 minutes).

  • Test Session (Day 2): Place the animal back into the swim cylinder for a 6-minute test session. Record the session for later analysis.

  • Behavioral Scoring: Analyze the last 4 minutes of the test session. Score the duration of immobility (floating with only minor movements to keep the head above water) and active behaviors (swimming and climbing).

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a standard paradigm for assessing anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Materials:

  • Elevated plus maze apparatus (dimensions appropriate for the species)

  • Video recording and tracking software

  • This compound

  • Vehicle

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route.

  • Test Session: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

  • Behavioral Scoring: Record and analyze the session using video tracking software. Key parameters to measure include:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Handling (e.g., 3-5 days) Animal_Acclimation->Habituation Drug_Prep This compound Preparation (Vehicle Control) Habituation->Drug_Prep Administration Drug Administration (i.p., p.o.) Drug_Prep->Administration Behavioral_Test Behavioral Testing (FST or EPM) Administration->Behavioral_Test Data_Collection Data Collection (Video Recording) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Behavioral Scoring) Data_Collection->Data_Analysis Stats Statistical Analysis Data_Analysis->Stats Results Results Interpretation Stats->Results

Caption: General experimental workflow for rodent behavioral studies.

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Forced Swim Test - Sample Data Table

Treatment GroupDose (mg/kg)RouteNLatency to Immobility (s)Duration of Immobility (s)
Vehicle-i.p.10Mean ± SEMMean ± SEM
This compound10i.p.10Mean ± SEMMean ± SEM
This compound20i.p.10Mean ± SEMMean ± SEM
This compound40i.p.10Mean ± SEMMean ± SEM

Table 2: Elevated Plus Maze - Sample Data Table

Treatment GroupDose (mg/kg)RouteNTime in Open Arms (s)Open Arm EntriesTotal Distance (cm)
Vehicle-p.o.12Mean ± SEMMean ± SEMMean ± SEM
This compound5p.o.12Mean ± SEMMean ± SEMMean ± SEM
This compound10p.o.12Mean ± SEMMean ± SEMMean ± SEM
This compound20p.o.12Mean ± SEMMean ± SEMMean ± SEM

Conclusion

The protocols and data presentation formats provided here offer a standardized approach for the preclinical evaluation of this compound in rodent models of depression and anxiety. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing our understanding of this compound's therapeutic potential and for making informed decisions in the drug development process. Further studies are warranted to establish a comprehensive behavioral and neurochemical profile of this compound.

Eprobemide: A Tool for Elucidating the Role of MAO-A in Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eprobemide is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), belonging to the same class of compounds as moclobemide.[1][2] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin and norepinephrine.[1][3] Its role in neurodegenerative diseases is of growing interest due to its contribution to oxidative stress and neuroinflammation.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the involvement of MAO-A in neurodegenerative processes.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct.[6] In neurodegenerative disorders like Alzheimer's and Parkinson's disease, increased MAO activity is observed.[7] The overproduction of H₂O₂ by MAO-A can lead to oxidative stress, mitochondrial dysfunction, and ultimately neuronal apoptosis.[5][8] By reversibly inhibiting MAO-A, this compound allows for the controlled study of these pathological processes, offering a valuable instrument to dissect the contribution of MAO-A to neurodegeneration.

Data Presentation

Table 1: Properties of this compound and Related Reversible MAO-A Inhibitors
PropertyThis compoundMoclobemideReference
Drug Class Reversible Inhibitor of MAO-A (RIMA)Reversible Inhibitor of MAO-A (RIMA)[1][2]
Primary Target Monoamine Oxidase A (MAO-A)Monoamine Oxidase A (MAO-A)[1][2]
Selectivity Selective for MAO-APreferential for MAO-A[9]
Reversibility ReversibleReversible[9]
Reported Half-life ~4 hours (similar to moclobemide)2-4 hours[1][10]
Clinical Use AntidepressantAntidepressant, Social Anxiety Disorder[2][11]
Table 2: Expected Effects of this compound in Neurodegeneration Models
ParameterExpected Effect of this compound TreatmentRationale
Monoamine Levels (Serotonin, Norepinephrine) IncreasedInhibition of MAO-A mediated degradation.[12]
Reactive Oxygen Species (ROS) Levels DecreasedReduction of H₂O₂ production from MAO-A activity.[5]
Mitochondrial Membrane Potential Stabilized / IncreasedAttenuation of oxidative stress-induced mitochondrial damage.
Caspase-3 Activity DecreasedInhibition of the apoptotic cascade.[13]
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β) DecreasedReduction of neuroinflammation associated with MAO-A activity.
Neuronal Viability IncreasedNeuroprotective effect through multiple mechanisms.[14]

Experimental Protocols

The following protocols are based on established methodologies for studying MAO-A inhibitors in the context of neurodegeneration. While these protocols often utilize the well-characterized RIMA, moclobemide, they can be adapted for use with this compound. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental model.

Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the protective effects of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • Neurotoxin (e.g., MPP⁺, 6-OHDA, or rotenone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 2 hours.

  • Neurotoxin Exposure: Add the neurotoxin to the wells at a pre-determined toxic concentration. Include a vehicle control group (no neurotoxin) and a neurotoxin-only group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) in Primary Neuronal Cultures

This protocol measures the effect of this compound on intracellular ROS levels using a fluorescent probe.

Materials:

  • Primary neuronal cultures (e.g., from rodent cortex or hippocampus)

  • Neurobasal medium with B27 supplement

  • This compound

  • Oxidative stress inducer (e.g., H₂O₂)

  • 2',7'-dichlorofluorescin diacetate (DCFDA) probe

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture primary neurons on poly-D-lysine coated plates.

  • This compound Treatment: Treat the neurons with the desired concentration of this compound for 2 hours.

  • ROS Induction: Induce oxidative stress by adding H₂O₂ at a suitable concentration for 30 minutes.

  • DCFDA Staining:

    • Wash the cells twice with warm HBSS.

    • Incubate the cells with 10 µM DCFDA in HBSS for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm HBSS to remove excess probe.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage change in ROS production.

Protocol 3: In Vivo Assessment of Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP Model)

This protocol evaluates the neuroprotective effects of this compound in a widely used animal model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • This compound

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline solution

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Equipment for tissue processing and immunohistochemistry

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice to the housing conditions for at least one week. Divide them into groups: Vehicle + Saline, Vehicle + MPTP, this compound + MPTP.

  • This compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a pre-determined period (e.g., 7 days) before MPTP administration.

  • MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day. Administer saline to the control group.

  • Behavioral Testing: Perform behavioral tests such as the rotarod test to assess motor coordination at baseline and at specified time points after MPTP administration.

  • Tissue Collection and Processing: Seven days after the last MPTP injection, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Dissect the brains and post-fix them. Process the brains for cryosectioning or paraffin embedding.

  • Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

  • Data Analysis:

    • Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).

    • Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.

    • Measure the density of TH-positive fibers in the striatum.

Visualizations

MAO_A_Neurodegeneration_Pathway cluster_neuron Neuron cluster_intervention Intervention MA Monoamines (Serotonin, Norepinephrine) MAOA MAO-A MA->MAOA H2O2 H₂O₂ (ROS) MAOA->H2O2 Oxidative Deamination Mito Mitochondrial Dysfunction H2O2->Mito Neuroinflammation Neuroinflammation H2O2->Neuroinflammation Apoptosis Apoptosis Mito->Apoptosis Neuroinflammation->Apoptosis This compound This compound This compound->MAOA Inhibition

Caption: MAO-A's role in neurodegeneration and this compound's mechanism.

Experimental_Workflow_In_Vitro cluster_assays Endpoint Assays start Start: Plate Neuronal Cells pretreatment Pre-treat with this compound (Dose-Response) start->pretreatment neurotoxin Induce Neurotoxicity (e.g., MPP+, 6-OHDA) pretreatment->neurotoxin incubation Incubate for 24h neurotoxin->incubation viability Cell Viability (MTT) incubation->viability ros ROS Measurement (DCFDA) incubation->ros apoptosis Apoptosis (Caspase Assay) incubation->apoptosis analysis Data Analysis and Interpretation viability->analysis ros->analysis apoptosis->analysis

Caption: In vitro experimental workflow for this compound studies.

Logical_Relationship_Neuroprotection cluster_mechanism Mechanism of Action cluster_outcome Neuroprotective Outcomes This compound This compound MAOA_Inhibition MAO-A Inhibition This compound->MAOA_Inhibition ROS_Reduction Reduced Oxidative Stress MAOA_Inhibition->ROS_Reduction Monoamine_Increase Increased Monoamine Levels MAOA_Inhibition->Monoamine_Increase Mito_Function Improved Mitochondrial Function ROS_Reduction->Mito_Function Reduced_Apoptosis Reduced Apoptosis Mito_Function->Reduced_Apoptosis Improved_Viability Improved Neuronal Viability Reduced_Apoptosis->Improved_Viability

Caption: Logical flow of this compound's neuroprotective effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eprobemide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Eprobemide (also known as Befol), a reversible monoamine oxidase A (MAO-A) inhibitor, for use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] By reversibly inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is the basis for its antidepressant effects.[1][4] In a cellular context, this inhibition can lead to various downstream effects depending on the cell type and the signaling pathways involved.

Q2: What is a good starting concentration range for this compound in a cell-based assay?

Based on available data, a broad concentration range of 1 nM to 10 µM is a reasonable starting point for this compound in most cell-based assays.[5] A single-point screen has also been performed at 2.5 µM across a large number of cell lines.[5] For similar reversible MAO-A inhibitors like Moclobemide, concentrations of 2 µM and 10 µM have been used in PC12 cells.[6] However, the optimal concentration is highly dependent on the specific cell line and the assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound is reported to be soluble in DMSO and ethanol, but insoluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For cell-based assays, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.1% to 0.5%.[7] Always prepare fresh dilutions of this compound in your cell culture medium just before use and avoid storing drug solutions in media for extended periods, as components in the media can interact with the compound and affect its stability and efficacy.[8][9]

Q4: What are potential off-target effects of this compound that I should be aware of?

While this compound is a selective MAO-A inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. Potential off-target effects of MAOIs can include interactions with other receptors or enzymes. For instance, some MAOIs have been shown to interact with imidazoline receptors.[10] It is important to include appropriate controls in your experiments to identify and account for any potential off-target effects. This can include using a structurally related but inactive compound or testing the effect of this compound in a cell line that does not express MAO-A.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High cell death observed at expected therapeutic concentrations. This compound may be cytotoxic to the specific cell line at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration at which this compound becomes toxic to your cells.[11][12] Select a concentration for your functional assays that is well below the cytotoxic threshold.
No observable effect of this compound on the target pathway. The concentration of this compound may be too low. The cell line may not express MAO-A or the downstream pathway of interest. The incubation time may be insufficient.Confirm MAO-A expression in your cell line using techniques like Western blot or qPCR. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). Optimize the incubation time by performing a time-course experiment.
Inconsistent or variable results between experiments. Issues with this compound stock solution stability. Variability in cell seeding density or cell health.[13] Inconsistent incubation conditions.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure consistent cell seeding density and monitor cell health and morphology.[13] Standardize all incubation parameters (time, temperature, CO2 levels).
Unexpected changes in cell morphology. This compound may be inducing cellular stress or other morphological changes unrelated to the primary target.Carefully observe cell morphology at different concentrations and time points. Consider using lower, non-toxic concentrations. If morphological changes persist, investigate potential off-target effects or cellular stress responses.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines a general method to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound for a specific cellular response.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., luciferase reporter assay substrate, antibodies for Western blot)

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for a predetermined duration based on the specific assay and cellular process being investigated.

  • Assay Measurement: Perform the specific assay to measure the desired cellular response (e.g., reporter gene expression, protein phosphorylation, cell proliferation).

  • Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.[14]

Protocol 2: Assessing this compound Cytotoxicity

This protocol describes how to evaluate the cytotoxic effects of this compound using a common MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • This compound Treatment: Prepare and add serial dilutions of this compound as described in Protocol 1. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration to determine the concentration at which a significant reduction in viability occurs.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound ConcentrationCellular Response (units)% Inhibition
0 (Vehicle)1000
1 nM982
10 nM955
100 nM8020
1 µM5545
10 µM2080
100 µM595

Table 2: Example Cytotoxicity Data for this compound (48h Incubation)

This compound ConcentrationCell Viability (%)
0 (Vehicle)100
1 µM98
10 µM95
25 µM85
50 µM60
100 µM25

Visualizations

Eprobemide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MAO_A MAO-A This compound->MAO_A Inhibition Metabolites Inactive Metabolites MAO_A->Metabolites Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO_A Degradation Downstream Downstream Signaling Monoamines->Downstream

Caption: Simplified signaling pathway of this compound action.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Dilutions Prepare this compound Serial Dilutions Treat_Cells Treat Cells with This compound Prepare_Dilutions->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Measure_Response Measure Cellular Response Incubate->Measure_Response Plot_Data Plot Dose-Response Curve Measure_Response->Plot_Data Calculate_EC50 Calculate EC50/IC50 Plot_Data->Calculate_EC50 Cytotoxicity_Workflow Start Start Seed Seed Cells Start->Seed Treat Treat with this compound (and Controls) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Analyze Data (% Viability) Read->Analyze End End Analyze->End

References

Eprobemide Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eprobemide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility issues encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is sparingly soluble in aqueous solutions. Its solubility is highly dependent on the pH of the solution. As a weak base with a predicted pKa of approximately 7.7, its solubility is significantly higher in acidic conditions (pH < 7) where it can be protonated. In neutral to alkaline conditions (pH ≥ 7.7), this compound is predominantly in its free base form, which has very low aqueous solubility.

Q2: I am observing precipitation when I add this compound to my aqueous buffer. What is the likely cause?

A2: Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:

  • pH of the Solution: If the pH of your buffer is near or above the pKa of this compound (~7.7), the compound will be in its less soluble free base form, leading to precipitation.

  • Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound at the given pH and temperature.

  • Buffer Composition: Certain buffer components can interact with this compound and reduce its solubility.

  • Temperature: Lower temperatures generally decrease the solubility of solid compounds.

Q3: How can I increase the solubility of this compound in my aqueous experimental buffer?

A3: To enhance the solubility of this compound, consider the following approaches:

  • pH Adjustment: The most effective method is to lower the pH of your solvent. Dissolving this compound in a slightly acidic solution (e.g., pH 5-6) will significantly increase its solubility. You can then carefully adjust the pH of the final solution to your desired experimental pH, but be mindful of potential precipitation.

  • Use of Co-solvents: For stock solutions, organic solvents like DMSO or ethanol are recommended. You can then dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

  • Temperature Increase: Gently warming the solution can help dissolve this compound. However, the effect of temperature on this compound's aqueous solubility has not been extensively reported, so this should be done with caution and validated for your specific experimental conditions.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.

Q4: What is the recommended method for preparing a stock solution of this compound?

A4: It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. From this stock, you can make final dilutions into your aqueous experimental medium. This approach minimizes the volume of organic solvent in your final assay.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems with this compound.

Problem 1: this compound powder is not dissolving in my aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
High pH of Buffer Check the pH of your buffer. If it is neutral or alkaline, try preparing the solution in a buffer with a lower pH (e.g., pH 5.0-6.0).This compound should dissolve more readily in acidic conditions.
Concentration Too High You may be exceeding the solubility limit. Try preparing a more dilute solution.A lower concentration of this compound is more likely to stay in solution.
Insufficient Mixing Vortex the solution vigorously. Gentle heating (to 37°C) and sonication can also be applied.Improved dissolution of the compound.
Problem 2: My this compound solution is clear initially but forms a precipitate over time.
Potential Cause Troubleshooting Step Expected Outcome
Metastable Solution The initial solution may have been supersaturated. This can happen if a stock solution in an organic solvent is rapidly diluted into an aqueous buffer.Prepare a fresh, more dilute solution. Consider a slower, stepwise dilution.
pH Shift The pH of your solution may have changed over time (e.g., due to CO2 absorption from the air).Re-measure the pH and adjust if necessary. Ensure your buffer has sufficient buffering capacity.
Temperature Fluctuation A decrease in temperature can cause a dissolved solid to precipitate.Store the solution at a constant, controlled temperature.

Quantitative Data

Due to the limited availability of public experimental data for this compound's solubility at various pH values and temperatures, we provide the following table based on its chemical properties as a weak base and general principles of solubility. Researchers should determine the precise solubility for their specific experimental conditions.

Table 1: Predicted pH-Dependent Aqueous Solubility of this compound

pHPredicted Predominant FormExpected Relative Aqueous Solubility
2.0Protonated (BH+)High
4.0Protonated (BH+)High
6.0Mostly Protonated (BH+)Moderate to High
7.4Mix of Protonated (BH+) and Free Base (B)Low to Moderate
8.0Mostly Free Base (B)Low
10.0Free Base (B)Very Low

Note: "High" indicates significantly greater solubility compared to the free base, while "Low" indicates poor solubility. Absolute values need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound: 282.77 g/mol )

    • Mass (mg) = 10 mmol/L * 0.001 L * 282.77 g/mol * 1000 mg/g = 2.8277 mg for 1 mL.

  • Weigh the calculated amount of this compound powder accurately and transfer it to a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., for Cell Culture)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer or cell culture medium (e.g., PBS, DMEM)

Procedure:

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the 10 mM stock solution required for the dilution.

  • Perform a serial dilution if a very low final concentration is required to ensure accuracy.

  • Add the calculated volume of the this compound stock solution to the pre-warmed aqueous buffer.

  • Immediately vortex the solution to ensure rapid and uniform mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or adjust the pH of the buffer.

  • Important: The final concentration of DMSO in the experimental medium should be kept as low as possible (typically <0.1%) to avoid solvent-induced artifacts.

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism of action and the troubleshooting workflow.

MAO_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine) MAO_A MAO-A Monoamines->MAO_A Degradation VMAT VMAT2 Monoamines->VMAT Packaging Reuptake Reuptake Transporter Monoamines->Reuptake Reuptake Receptor Postsynaptic Receptor Monoamines->Receptor Aldehydes Inactive Aldehydes MAO_A->Aldehydes Vesicle Synaptic Vesicle VMAT->Vesicle Vesicle->Monoamines Release Reuptake->Monoamines Signaling Downstream Signaling Receptor->Signaling This compound This compound This compound->MAO_A Inhibition

Caption: MAO-A Signaling Pathway and this compound's Mechanism of Action.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_pH Is the aqueous buffer pH < 7? Start->Check_pH Lower_pH Adjust buffer to a lower pH (e.g., 5-6) Check_pH->Lower_pH No Check_Conc Is the concentration too high? Check_pH->Check_Conc Yes Lower_pH->Check_Conc Lower_Conc Prepare a more dilute solution Check_Conc->Lower_Conc Yes Use_Stock Was a DMSO stock solution used? Check_Conc->Use_Stock No Lower_Conc->Use_Stock Prepare_Stock Prepare a concentrated stock in DMSO Use_Stock->Prepare_Stock No Check_Mixing Is mixing adequate? Use_Stock->Check_Mixing Yes Prepare_Stock->Check_Mixing Improve_Mixing Vortex, gently warm, or sonicate Check_Mixing->Improve_Mixing No Success Solubility Issue Resolved Check_Mixing->Success Yes Improve_Mixing->Success Fail Consult further technical support Improve_Mixing->Fail

Caption: Troubleshooting Workflow for this compound Solubility.

Technical Support Center: Eprobemide Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eprobemide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a non-competitive, reversible inhibitor of monoamine oxidase A (MAO-A) and has been investigated as an antidepressant.[1][2][3][4] It is a benzamide derivative containing a morpholine ring.[4] Key properties are summarized in the table below.

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation can be due to several factors, including low solubility in the chosen buffer, incorrect pH, or low temperature.

  • Increase Solubility: this compound is soluble in DMSO.[1][3][4][5] For aqueous buffers, consider preparing a concentrated stock solution in DMSO and then diluting it into your experimental buffer. To aid dissolution, you can gently warm the solution to 37°C and use sonication.[1]

  • Check pH: The solubility of amine-containing compounds can be pH-dependent.[6] Ensure the pH of your buffer is within a range that favors the solubility of this compound.

  • Temperature: Ensure your working solution is maintained at the experimental temperature, as solubility can decrease at lower temperatures.

Q3: I am observing a loss of this compound activity in my assay. What are the potential causes?

Loss of activity is often due to chemical degradation. The stability of a drug in solution is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[7][8][9]

  • pH-related degradation: Benzamide-containing compounds can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[2][10] It is crucial to maintain the pH of your buffer within a stable range.

  • Oxidation: The morpholine ring in this compound could be susceptible to oxidation.[4][11] Consider using deoxygenated buffers or adding antioxidants if oxidative degradation is suspected. A study on a similar benzamide derivative, epidepride, showed it was stable under acidic, alkaline, and thermal stress but degraded in the presence of an oxidizing agent (H₂O₂).[1]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.[9][12][13] It is advisable to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[7][14] Store stock solutions at recommended temperatures (e.g., -20°C or -80°C) and minimize the time working solutions are kept at room temperature.[1][2]

Q4: Which buffers are recommended for experiments with this compound?

Phosphate-buffered saline (PBS) at pH 7.2 has been used for preparing this compound solutions.[11] However, the choice of buffer should be guided by the specific requirements of your experiment. Common biological buffers include phosphate, Tris, and HEPES, each with a specific effective pH range.[15] When selecting a buffer, consider its potential for interaction with the drug. Some buffers, like Tris and phosphate, have been shown to react with certain drug molecules.[16]

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2]
Instability in the assay buffer Perform a stability study of this compound in your assay buffer under the experimental conditions (time, temperature, light exposure). Analyze samples at different time points to determine the rate of degradation.
Interaction with other assay components Evaluate the compatibility of this compound with other reagents in your assay.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Degradation of this compound This is a strong indication of degradation. Attempt to identify the degradation products using techniques like LC-MS/MS.[1] The presence of new peaks suggests the formation of one or more new chemical entities.
Contamination Ensure all glassware and solvents are clean and of high purity. Run a blank (buffer only) to check for interfering peaks.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥ 125 mg/mL (442.06 mM)[1][5]
PBS (pH 7.2)0.5 mg/mL
Ethanol10 mg/mL
DMF25 mg/mL[11]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationReference
Powder-20°C3 years[5]
Stock Solution in DMSO-20°C1 month[1][2]
Stock Solution in DMSO-80°C6 months[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in fresh, high-purity DMSO to the desired concentration (e.g., 10 mM).

  • If dissolution is slow, gently warm the vial to 37°C and vortex or sonicate until the solid is completely dissolved.[1]

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Testing of this compound in Experimental Buffer
  • Prepare a working solution of this compound in the desired experimental buffer by diluting the DMSO stock solution. The final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting the biological assay.

  • Divide the solution into several aliquots in appropriate vials (e.g., amber glass vials).

  • Incubate the vials under the intended experimental conditions (e.g., 37°C in an incubator).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it for the concentration of this compound.

  • Quantify the remaining this compound concentration using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Plot the concentration of this compound versus time to determine the stability profile.

Protocol 3: RP-HPLC Method for this compound Quantification (Example)

This is a general protocol based on methods for similar compounds and should be optimized for your specific instrumentation and requirements.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 237 nm.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Quantification: Create a calibration curve using standards of known this compound concentrations.

Visualizations

Eprobemide_Troubleshooting cluster_precipitation Precipitation Issues cluster_activity Loss of Activity Issues start Start: this compound Experiment issue Problem Encountered? (e.g., low activity, precipitation) start->issue check_solubility Check Solubility - Is concentration too high? - Is buffer appropriate? issue->check_solubility Precipitation check_degradation Suspect Degradation issue->check_degradation Low Activity check_ph Verify Buffer pH - Is pH optimal for solubility? check_solubility->check_ph check_temp Check Temperature - Has solution been refrigerated? check_ph->check_temp solution Solution Implemented (e.g., change buffer, protect from light) check_temp->solution stress_factors Investigate Stress Factors: - pH (hydrolysis) - Light (photodegradation) - Oxygen (oxidation) - Temperature check_degradation->stress_factors stability_test Perform Stability Test (HPLC at time points) stress_factors->stability_test stability_test->solution end Experiment Successful solution->end

Caption: Troubleshooting workflow for this compound stability issues.

Eprobemide_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) This compound This compound (4-chloro-N-[3-(4-morpholinyl)propyl]benzamide) Amide_cleavage Amide Bond Cleavage This compound->Amide_cleavage H₂O, H⁺/OH⁻ Morpholine_ox Morpholine Ring Oxidation This compound->Morpholine_ox [O] Photo_products Various Photoproducts This compound->Photo_products Product_A 4-chlorobenzoic acid Amide_cleavage->Product_A Product_B 3-(4-morpholinyl)propan-1-amine Amide_cleavage->Product_B Product_C N-oxide derivative Morpholine_ox->Product_C

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Stability Assessment prep_stock Prepare Concentrated Stock Solution in DMSO start->prep_stock prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working incubation Incubate Under Experimental Conditions (e.g., 37°C, protected from light) prep_working->incubation sampling Collect Samples at Defined Time Points (0, 2, 4, 8, 24h) incubation->sampling analysis Analyze Samples by Validated HPLC Method sampling->analysis data_analysis Quantify this compound and Plot Concentration vs. Time analysis->data_analysis conclusion Determine Stability Profile and Half-life (t½) data_analysis->conclusion

Caption: Workflow for this compound stability testing.

References

Addressing off-target effects of Eprobemide in research models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eprobemide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in research models. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide direct support for issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a reversible inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. By inhibiting MAO-A, this compound increases the concentration of these neurotransmitters, which is understood to be the basis of its antidepressant effects.

Q2: What are the potential off-target effects of this compound?

While specific off-target screening data for this compound is not extensively published, based on the pharmacology of other monoamine oxidase inhibitors (MAOIs) and antidepressants, potential off-target effects could include:

  • Interaction with other neurotransmitter receptors: Some antidepressants have been shown to have an affinity for various adrenergic and serotonin receptors, which can lead to unintended signaling pathway activation or inhibition.

  • Inhibition of Cytochrome P450 (CYP) enzymes: Many drugs, including antidepressants, can inhibit CYP enzymes. This can affect the metabolism of this compound itself or co-administered compounds in experimental models, leading to altered pharmacokinetic and pharmacodynamic profiles.

Q3: How can I differentiate between the on-target (MAO-A inhibition) and off-target effects of this compound in my experiments?

Distinguishing on-target from off-target effects is crucial for data interpretation. Here are a few strategies:

  • Use of a structurally unrelated MAO-A inhibitor: Comparing the effects of this compound with another MAO-A inhibitor that has a different chemical structure can help determine if the observed effect is specific to MAO-A inhibition or a result of an off-target interaction unique to this compound's structure.

  • Rescue experiments: If an off-target is suspected, attempt to rescue the phenotype by co-administering a specific antagonist for the suspected off-target receptor or by overexpressing the suspected off-target enzyme.

  • Dose-response analysis: A thorough dose-response curve can sometimes help differentiate between high-affinity on-target effects and lower-affinity off-target effects.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cellular assays.

Possible Cause: Off-target effects on signaling pathways other than MAO-A.

Troubleshooting Steps:

  • Validate Target Engagement: Confirm that this compound is inhibiting MAO-A at the concentrations used in your assay. This can be done using a commercial MAO-A inhibitor screening kit.

  • Assess Cell Viability: Perform a cytotoxicity assay to ensure that the observed effects are not due to this compound-induced cell death at the concentrations tested.

  • Broad-Spectrum Kinase/Receptor Screening: If resources permit, screen this compound against a panel of common off-target kinases and receptors to identify potential unintended interactions.

  • Literature Review of Similar Compounds: Investigate the known off-target effects of other reversible MAO-A inhibitors (e.g., Moclobemide) to guide your investigation of potential off-targets for this compound.

Problem 2: Discrepancies between in vitro and in vivo experimental outcomes.

Possible Cause: Metabolic liabilities, including inhibition of Cytochrome P450 enzymes.

Troubleshooting Steps:

  • In Vitro CYP Inhibition Assay: Test the inhibitory potential of this compound on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes. This will indicate if this compound is likely to alter its own metabolism or the metabolism of other compounds in an in vivo setting.

  • Pharmacokinetic Analysis: If conducting in vivo studies, perform a pharmacokinetic analysis to determine the concentration and half-life of this compound. Unexpectedly high exposure or a long half-life could suggest metabolic inhibition.

  • Use of Metabolically Competent vs. Incompetent Cell Lines: Compare the effects of this compound in cell lines with and without metabolic capabilities (e.g., primary hepatocytes vs. HEK293 cells) to assess the impact of metabolism on its activity and potential off-target effects.

Quantitative Data

Specific quantitative data on the off-target binding profile of this compound is limited in the public domain. Researchers should consider performing their own off-target screening to generate these data for their specific experimental systems. For reference, below is a table outlining the type of data that is valuable for assessing off-target effects, with example data for a hypothetical compound.

Target ClassSpecific TargetThis compound Ki (nM)Reference Compound Ki (nM)
Primary Target MAO-A Data Not Available Moclobemide: ~200
Neurotransmitter Receptor5-HT2A ReceptorData Not AvailableAmitriptyline: 2.7
Alpha-2 Adrenergic ReceptorData Not AvailableClonidine: 0.62
EnzymeCYP2D6Data Not AvailableQuinidine: 50
CYP3A4Data Not AvailableKetoconazole: 36

Note: The reference compound data is provided for illustrative purposes to indicate the types of off-target interactions that can occur with psychoactive compounds. These values should not be directly extrapolated to this compound.

Experimental Protocols

Protocol 1: General In Vitro Off-Target Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of this compound to a panel of off-target receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Non-labeled ("cold") reference compound

  • This compound stock solution

  • Assay buffer

  • 96-well plates

  • Scintillation counter

Method:

  • Prepare serial dilutions of this compound and the reference compound.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a saturating concentration of the cold reference compound (for non-specific binding), or the diluted this compound/reference compound.

  • Incubate the plate at the appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration over a filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound by non-linear regression analysis of the competition binding curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of this compound on major CYP isoforms using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Specific CYP isoform positive control inhibitors

  • This compound stock solution

  • Incubation buffer

  • LC-MS/MS system

Method:

  • Prepare a range of this compound concentrations and a single concentration of the positive control inhibitor.

  • Pre-incubate HLMs with this compound or the positive control inhibitor in the incubation buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the specific CYP probe substrate.

  • Incubate for a specific time at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition of the CYP isoform activity by this compound at each concentration and determine the IC50 value.

Visualizations

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Serotonin / Norepinephrine Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Storage MAO_A MAO-A Neurotransmitter->MAO_A Degradation Synaptic_Cleft Increased Neurotransmitters Vesicle->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO_A->Metabolites Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding Signal Signal Transduction Receptor->Signal This compound This compound This compound->MAO_A Inhibits

Caption: this compound's on-target signaling pathway.

Off_Target_Troubleshooting_Workflow start Unexpected Experimental Outcome q1 Is the on-target (MAO-A) inhibited? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there evidence of cytotoxicity? a1_yes->q2 check_protocol Review Experimental Protocol and Reagents a1_no->check_protocol a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No cytotoxicity_assay Perform Cytotoxicity Assay Adjust Concentration a2_yes->cytotoxicity_assay off_target_screen Consider Off-Target Screening (e.g., Receptor Binding, Kinase Panel) a2_no->off_target_screen data_interpretation Interpret Data in Context of On- and Off-Target Effects cytotoxicity_assay->data_interpretation off_target_screen->data_interpretation

Caption: Troubleshooting workflow for unexpected results.

Logical_Relationship_On_vs_Off_Target This compound This compound Treatment OnTarget On-Target Effect: MAO-A Inhibition This compound->OnTarget OffTarget Potential Off-Target Effect: e.g., Receptor Binding This compound->OffTarget Phenotype Observed Experimental Phenotype OnTarget->Phenotype Contributes to OffTarget->Phenotype May contribute to

Caption: On-target vs. potential off-target effects.

References

Technical Support Center: Eprobemide (Moclobemide) Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research, scientific, and drug development professionals. "Eprobemide" is likely a misspelling of "Moclobemide," a reversible inhibitor of monoamine oxidase A (RIMA). All information herein pertains to Moclobemide.

This guide addresses common challenges in experimental variability and reproducibility when working with Moclobemide. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to support your research.

Troubleshooting Guide

In Vitro Experiments

Question: We are observing inconsistent IC50 values for Moclobemide in our in vitro MAO-A inhibition assays. What are the potential causes and solutions?

Answer:

  • Enzyme Source and Purity:

    • Problem: The source (e.g., rat brain homogenates, human placenta) and purity of the MAO-A enzyme can significantly impact results.

    • Solution: Ensure a consistent and well-characterized enzyme source. If preparing in-house, validate the purity and activity of each batch. Commercial sources should be from a reputable supplier with clear specifications.

  • Substrate Concentration:

    • Problem: The concentration of the substrate (e.g., kynuramine, serotonin) can affect the apparent IC50 value, especially for a competitive inhibitor like Moclobemide.

    • Solution: Use a substrate concentration at or below the Michaelis-Menten constant (Km) for MAO-A to obtain a more accurate IC50 value. Ensure the substrate concentration is consistent across all experiments.

  • Incubation Time and Temperature:

    • Problem: Moclobemide's inhibitory potency increases with incubation time. Variations in incubation time or temperature will lead to inconsistent results.

    • Solution: Strictly control the pre-incubation time of Moclobemide with the enzyme before adding the substrate. Maintain a constant and optimal temperature (typically 37°C) throughout the assay.

  • Assay Buffer Composition:

    • Problem: pH and ionic strength of the assay buffer can influence enzyme activity and inhibitor binding.

    • Solution: Use a standardized buffer system (e.g., phosphate buffer) and ensure the pH is maintained at the optimal level for MAO-A activity (typically around pH 7.4).

In Vivo Animal Studies

Question: Our behavioral studies with Moclobemide in rodents (e.g., forced swim test, elevated plus maze) are showing high inter-animal variability and are not aligning with published findings. What should we investigate?

Answer:

  • Animal Strain, Age, and Sex:

    • Problem: Different rodent strains can exhibit varying baseline levels of anxiety and depression-like behaviors and may metabolize drugs differently. Age and sex can also influence behavioral responses.

    • Solution: Clearly report the strain, age, and sex of the animals used. Ensure consistency across all experimental groups. Be aware that most preclinical studies have historically used male animals, and results may differ in females.

  • Route of Administration and Vehicle:

    • Problem: The route of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used to dissolve Moclobemide can affect its absorption and bioavailability.

    • Solution: Standardize the route of administration and the vehicle. Ensure the vehicle is inert and does not have its own behavioral effects.

  • Acclimatization and Handling:

    • Problem: Insufficient acclimatization of animals to the housing and testing environment, as well as excessive or inconsistent handling, can increase stress and variability in behavioral tests.

    • Solution: Allow for an adequate acclimatization period (at least one week) before starting experiments. Handle animals consistently and gently.

  • Testing Conditions:

    • Problem: Factors such as time of day (circadian rhythms), lighting conditions, and noise levels in the testing room can significantly impact behavioral outcomes.

    • Solution: Conduct behavioral testing at the same time of day for all animals. Control for lighting and noise levels in the experimental room.

Clinical Research

Question: We are designing a clinical trial for Moclobemide and are concerned about the reported variability in patient response. How can we mitigate this?

Answer:

  • Patient Population and Stratification:

    • Problem: The heterogeneity of major depressive disorder and other psychiatric conditions contributes to variable treatment responses. Comorbidities and concomitant medications can also play a role.

    • Solution: Implement clear inclusion and exclusion criteria. Consider stratifying patients based on factors that may influence response, such as the subtype of depression (e.g., atypical, melancholic) or the presence of specific biomarkers, if known.

  • Metabolic Phenotyping:

    • Problem: Moclobemide is metabolized by CYP2C19 and CYP2D6, which are polymorphic enzymes. Individuals who are poor, intermediate, extensive, or ultrarapid metabolizers will have different drug exposures at the same dose.

    • Solution: Consider genotyping patients for CYP2C19 and CYP2D6 to account for this source of pharmacokinetic variability in your analysis.

  • Dose Titration and Therapeutic Drug Monitoring:

    • Problem: A fixed-dose regimen may not be optimal for all patients due to pharmacokinetic variability. While a clear therapeutic window has not been established, plasma concentrations are correlated with adverse events.

    • Solution: Employ a dose-titration schedule to optimize efficacy and tolerability for individual patients. Therapeutic drug monitoring can help identify patients with unusually high or low drug exposure.

  • Concomitant Medications:

    • Problem: Co-administration of drugs that are inhibitors or inducers of CYP2C19 and CYP2D6 can alter Moclobemide plasma levels.

    • Solution: Carefully document all concomitant medications and assess the potential for drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Moclobemide?

A1: Moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A).[1] By inhibiting MAO-A, it reduces the breakdown of key neurotransmitters—serotonin, norepinephrine, and dopamine—in the brain, leading to their increased availability in the synaptic cleft.[2]

Q2: Why is the bioavailability of Moclobemide higher with multiple doses compared to a single dose?

A2: Moclobemide undergoes significant first-pass metabolism in the liver after oral administration. With repeated dosing, this metabolic pathway becomes saturated, leading to a decrease in the first-pass effect and a subsequent increase in bioavailability from approximately 55-60% after a single dose to over 90% at steady state.[3][4]

Q3: Are there dietary restrictions with Moclobemide like with older, irreversible MAOIs?

A3: The risk of a hypertensive crisis ("cheese effect") from consuming tyramine-rich foods is significantly lower with Moclobemide compared to irreversible MAOIs. This is because Moclobemide's reversible binding to MAO-A allows tyramine to displace it and be metabolized.[2] However, caution is still advised, especially at higher doses (above 900 mg/day).

Q4: What are the main factors contributing to inter-individual variability in Moclobemide pharmacokinetics?

A4: The primary factors include genetic polymorphisms in the CYP2C19 and CYP2D6 enzymes responsible for its metabolism, age (clearance decreases with age), and impaired liver function, which can dramatically reduce its clearance.[4][5]

Q5: Is there a clear relationship between Moclobemide plasma concentration and therapeutic efficacy?

A5: Most studies have not found a direct correlation between plasma concentration and antidepressant efficacy.[6][7] However, a positive correlation has been observed between higher plasma concentrations and the incidence of adverse events.[6][8]

Data Presentation

Table 1: Pharmacokinetic Parameters of Moclobemide in Healthy Subjects
ParameterSingle Dose (100 mg)Multiple Dose (150 mg t.i.d.)Reference
Cmax (ng/mL) 488 - 1,450 (mean: 849)950 - 1,498[3]
Tmax (hours) 0.5 - 3.5 (mean: 0.82)~1[3]
Elimination Half-life (hours) ~1.52 - 4[3][9]
Bioavailability ~55%>90%[3]
Apparent Volume of Distribution (L/kg) ~1.2N/A[3]
Clearance N/ADecreases by ~60% on multiple dosing[10]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax. Values can vary based on the study population and design.

Table 2: Clinical Efficacy of Moclobemide in Major Depressive Disorder (MDD)
ComparisonStudy OutcomeReference
Moclobemide vs. Placebo Moclobemide is more efficacious than placebo in the acute management of depression.[6][7]
Moclobemide vs. TCAs (e.g., Clomipramine) Efficacy is generally comparable to tricyclic antidepressants. However, one study found Moclobemide to be weaker than clomipramine.[6][11]
Moclobemide vs. SSRIs (e.g., Fluoxetine) Efficacy is comparable to SSRIs. Some studies suggest a faster onset of action for Moclobemide. A meta-analysis found no significant difference in overall effectiveness.[12][13][14]
Responder Rate (50% improvement on HAM-D) 59% for Moclobemide vs. 58% for Fluoxetine in one study.[12]

Note: HAM-D = Hamilton Depression Rating Scale. Responder rates and comparative efficacy can vary between trials due to differences in study design, patient populations, and dosing regimens.

Experimental Protocols

In Vitro MAO-A Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Moclobemide on MAO-A activity.

  • Materials:

    • MAO-A enzyme source (e.g., rat liver mitochondria, recombinant human MAO-A)

    • Moclobemide stock solution (in DMSO or appropriate solvent)

    • Substrate: Kynuramine or [14C]Serotonin

    • Cofactor: NADPH (if using a coupled-enzyme system)

    • Assay buffer: 100 mM potassium phosphate buffer, pH 7.4

    • 96-well microplate (black for fluorescence, or suitable for radioactivity)

    • Plate reader (fluorometer or scintillation counter)

  • Methodology:

    • Prepare serial dilutions of Moclobemide in the assay buffer.

    • In a 96-well plate, add the MAO-A enzyme preparation to each well.

    • Add the different concentrations of Moclobemide (and a vehicle control) to the wells.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the substrate (e.g., kynuramine).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong base like NaOH for the kynuramine assay).

    • Measure the product formation. For kynuramine, this is the fluorescent product 4-hydroxyquinoline. For radiolabeled serotonin, the deaminated product is separated and quantified by liquid scintillation counting.

    • Calculate the percentage of inhibition for each Moclobemide concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Moclobemide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis in Rodents
  • Objective: To measure extracellular levels of serotonin, dopamine, and norepinephrine in a specific brain region (e.g., prefrontal cortex, striatum) following Moclobemide administration.

  • Materials:

    • Stereotaxic apparatus

    • Microdialysis probes

    • Syringe pump

    • Fraction collector

    • Anesthesia (e.g., isoflurane)

    • Artificial cerebrospinal fluid (aCSF)

    • Moclobemide for administration

    • HPLC system with electrochemical detection (HPLC-ED)

  • Methodology:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery for several days.

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a period of at least 60-90 minutes.

    • Administer Moclobemide (e.g., via IP injection or oral gavage).

    • Continue to collect dialysate samples in fractions (e.g., every 20 minutes) for several hours post-administration.

    • Analyze the concentration of monoamines in the dialysate samples using HPLC-ED.

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Forced Swim Test (FST) in Mice
  • Objective: To assess the antidepressant-like activity of Moclobemide.

  • Materials:

    • Cylindrical container (e.g., 25 cm high, 10 cm diameter)

    • Water (23-25°C)

    • Moclobemide for administration

    • Video recording equipment (optional, for later scoring)

  • Methodology:

    • Administer Moclobemide or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).

    • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 15 cm).

    • Gently place the mouse into the water.

    • The test is typically 6 minutes long. The behavior is scored for the last 4 minutes.

    • Measure the duration of immobility, which is defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

    • An antidepressant effect is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group.

    • At the end of the test, remove the mouse, dry it, and return it to its home cage.

Mandatory Visualizations

Signaling_Pathway Moclobemide Moclobemide MAO_A Monoamine Oxidase A (MAO-A) Moclobemide->MAO_A Reversibly Inhibits Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines->MAO_A Metabolized by Postsynaptic_Receptors Postsynaptic Receptors Monoamines->Postsynaptic_Receptors Binds to Synaptic_Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release Neuronal_Signaling Alleviation of Depressive Symptoms Postsynaptic_Receptors->Neuronal_Signaling Activates

Caption: Mechanism of action of Moclobemide.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Microdialysis cluster_behavior Behavioral Testing (FST) a1 Prepare Moclobemide Dilutions a2 Incubate with MAO-A Enzyme a1->a2 a3 Add Substrate a2->a3 a4 Measure Product Formation a3->a4 a5 Calculate IC50 a4->a5 b1 Implant Microdialysis Probe b2 Collect Baseline Samples b1->b2 b3 Administer Moclobemide b2->b3 b4 Collect Post-Dose Samples b3->b4 b5 Analyze Neurotransmitter Levels (HPLC) b4->b5 c1 Administer Moclobemide/Vehicle c2 Place Animal in Water Cylinder c1->c2 c3 Record Immobility Time c2->c3 c4 Compare Treatment vs. Control c3->c4 Troubleshooting_Logic start Inconsistent Experimental Results q1 In Vitro or In Vivo? start->q1 invitro_check Check Assay Conditions q1->invitro_check In Vitro invivo_check Check Animal Model & Procedure q1->invivo_check In Vivo c1 Enzyme Source/Purity invitro_check->c1 c2 Substrate Concentration invitro_check->c2 c3 Incubation Time/Temp invitro_check->c3 c4 Buffer Composition invitro_check->c4 d1 Animal Strain/Age/Sex invivo_check->d1 d2 Drug Administration Route/Vehicle invivo_check->d2 d3 Acclimatization/Handling invivo_check->d3 d4 Testing Environment invivo_check->d4

References

Optimizing experimental protocols for consistent Eprobemide results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eprobemide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols for consistent and reliable results with this compound, a reversible inhibitor of monoamine oxidase A (MAO-A).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CAS 87940-60-1) is a non-competitive, reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] Its primary mechanism of action is to selectively inhibit the MAO-A enzyme, which is responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine.[2][] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain.[]

Q2: What is the difference between this compound and Moclobemide?

A2: this compound and Moclobemide are structurally very similar. The key difference is the linker connecting the morpholine group to the chlorobenzamide moiety; this compound has a three-carbon linker, whereas Moclobemide has a two-carbon linker.[1][2]

Q3: What are the recommended storage and solubility conditions for this compound?

A3: this compound should be stored as a solid at -20°C for long-term stability.[5] For experimental use, it can be dissolved in various solvents. The approximate solubilities are provided in the table below.

Q4: In which experimental models has this compound been used?

A4: this compound has been used in both in vitro and in vivo studies. It has been evaluated in cell viability screens across a wide range of cell lines and has shown efficacy in the rat forced swim test, a common animal model for assessing antidepressant-like activity.[5]

Data Presentation

Physicochemical and Solubility Data for this compound
ParameterValueReference
CAS Number 87940-60-1[1][2][5]
Molecular Formula C₁₄H₁₉ClN₂O₂[1][5]
Molecular Weight 282.77 g/mol [1]
Storage -20°C (Solid)[5]
Solubility in DMF 25 mg/mL[5]
Solubility in DMSO 10 mg/mL[5]
Solubility in Ethanol 10 mg/mL[5]
Solubility in PBS (pH 7.2) 0.5 mg/mL[5]
In Vitro and In Vivo Experimental Parameters
Experimental ModelParameterValueReference
Cell-Based Assays Dose Range (PRISM Screen)1 nM - 10 µM
Animal Model (Rat) Forced Swim Test Dose10 mg/kg[5]

Experimental Protocols

In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO-A inhibitor screening kits and can be used to determine the IC₅₀ of this compound.[6][7][8]

Materials:

  • This compound

  • MAO-A enzyme (human recombinant)

  • MAO-A Assay Buffer

  • MAO-A Substrate (e.g., Tyramine)

  • Fluorescent Probe (e.g., OxiRed™)

  • Developer/Horseradish Peroxidase (HRP)

  • Positive Control Inhibitor (e.g., Clorgyline)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in MAO-A Assay Buffer to create a range of test concentrations (e.g., 10x final concentration).

    • Prepare working solutions of MAO-A enzyme, substrate, probe, and developer according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 10 µL of the diluted this compound solutions, positive control, or assay buffer (for enzyme control) to the wells of the 96-well plate.

    • Add 40 µL of the MAO-A enzyme solution to each well.

    • Incubate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

    • Add 50 µL of the MAO-A substrate solution to each well to initiate the reaction.

    • Immediately measure the fluorescence kinetically at 25°C for 10-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each this compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Rat Forced Swim Test

This protocol is a standard method for assessing antidepressant-like activity.[9][10][11][12]

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • This compound

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Cylindrical swim tank (e.g., 40 cm height, 20 cm diameter) filled with water (24-26°C) to a depth of 30 cm.

  • Video recording and analysis software

Procedure:

  • Acclimation:

    • House the rats under standard laboratory conditions for at least one week before the experiment.

    • Handle the animals daily for several days leading up to the test to minimize stress.

  • Pre-test Session (Day 1):

    • Place each rat individually into the swim tank for a 15-minute session.

    • After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage. This session habituates the animals to the procedure.

  • Test Session (Day 2):

    • Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the rats 30-60 minutes before the test.

    • Place each rat individually into the swim tank for a 5-minute session.

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, should score the duration of immobility, swimming, and climbing behaviors during the 5-minute test.

    • Immobility: The rat makes only the minimal movements necessary to keep its head above water.

    • Swimming: The rat shows active swimming motions.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the tank.

  • Data Analysis:

    • Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent IC₅₀ values in MAO-A assay - Inaccurate pipetting- this compound precipitation at high concentrations- Degradation of enzyme or reagents- Use calibrated pipettes and proper technique.- Ensure this compound remains soluble in the final assay concentration. If needed, adjust the solvent concentration (typically ≤1% DMSO).- Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles.
High background fluorescence in MAO-A assay - Contaminated reagents or plates- Autofluorescence of the test compound- Use fresh, high-quality reagents and plates.- Run a control with this compound and all assay components except the MAO-A enzyme to check for compound interference.
No significant effect in the forced swim test - Incorrect dosage- Inappropriate timing of administration- High inter-animal variability- Perform a dose-response study to determine the optimal effective dose.- Optimize the time between drug administration and the test.- Increase the sample size per group to improve statistical power. Ensure consistent handling and experimental conditions.
High variability in animal behavior - Environmental stressors- Inconsistent handling- Maintain a quiet and controlled experimental environment.- Handle all animals consistently and gently in the days leading up to the experiment.
Adverse effects observed in animals (e.g., agitation, tremors) - Potential for serotonin syndrome, especially if combined with other serotonergic agents- Dose-related side effects- Avoid co-administration with other antidepressants or serotonergic drugs.- If adverse effects are observed, consider reducing the dose.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Eprobemide_Mechanism This compound This compound MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA Inhibits Metabolites Inactive Metabolites MAOA->Metabolites Produces Monoamines Monoamines (Serotonin, Norepinephrine) Monoamines->MAOA Degraded by SynapticCleft Increased Synaptic Concentration Monoamines->SynapticCleft NeuronalSignaling Enhanced Neuronal Signaling SynapticCleft->NeuronalSignaling

Caption: Mechanism of this compound action.

Experimental Workflow for this compound Evaluation

Eprobemide_Workflow start Start invitro In Vitro Studies start->invitro mao_assay MAO-A Inhibition Assay (Determine IC₅₀) invitro->mao_assay cell_viability Cell Viability/Cytotoxicity Assay invitro->cell_viability invivo In Vivo Studies (Animal Model) mao_assay->invivo cell_viability->invivo dose_finding Dose-Response Study invivo->dose_finding fst Forced Swim Test dose_finding->fst data_analysis Data Analysis & Interpretation fst->data_analysis end End data_analysis->end

Caption: Workflow for this compound evaluation.

References

Identifying and resolving artifacts in Eprobemide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eprobemide (also known as Befol).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-competitive and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] Its primary action is to selectively inhibit MAO-A, leading to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain.[2][3] This mechanism is believed to underlie its antidepressant effects. This compound was formerly used in Russia as an antidepressant under the brand name Befol.[1]

Q2: What are the common starting concentrations for in vitro experiments with this compound?

While specific optimal concentrations should be determined empirically for each experimental setup, a common starting range for in vitro assays with reversible MAO-A inhibitors is in the low micromolar to nanomolar range. For initial screening, a broad range of concentrations (e.g., 10 nM to 100 µM) is often used to determine the IC50 value.

Q3: Are there any known stability issues with this compound in solution?

This compound is generally stable in DMSO and ethanol solutions when stored properly.[4] For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid potential degradation. Solubility in phosphate-buffered saline (PBS) is limited, so careful preparation is required for physiological assays.[4]

Q4: What are the key differences between this compound and Moclobemide?

This compound and Moclobemide are structurally and functionally very similar as both are reversible inhibitors of MAO-A. The primary structural difference is in the linker connecting the morpholine and chlorobenzamide moieties; this compound has a three-carbon linker, while Moclobemide has a two-carbon linker.[1] This difference may result in subtle variations in their pharmacokinetic and pharmacodynamic properties.

Q5: Can this compound be used in animal studies? What are the important considerations?

Yes, this compound has been used in preclinical animal studies. A key consideration for in vivo experiments with any MAO-A inhibitor is the potential for a hypertensive crisis, also known as the "cheese effect," if the animal consumes tyramine-rich food.[3][5] Although this is less of a concern with reversible inhibitors like this compound compared to irreversible MAOIs, it is still a critical factor to control through diet.[5]

Troubleshooting Guide

This guide addresses common artifacts and issues that may arise during experiments with this compound.

Issue/Artifact Potential Cause(s) Recommended Solution(s)
Inconsistent MAO-A Inhibition in vitro 1. Reagent Degradation: this compound solution may have degraded. 2. Enzyme Activity: MAO-A enzyme may have lost activity due to improper storage or handling. 3. Substrate Concentration: Incorrect substrate (e.g., kynuramine) concentration.1. Prepare fresh this compound solutions for each experiment. 2. Aliquot and store the MAO-A enzyme at -80°C and avoid repeated freeze-thaw cycles. Always run a positive control to validate enzyme activity. 3. Ensure the substrate concentration is appropriate for the assay and consistent across experiments.
High Background Signal in Fluorometric/Spectrophotometric Assays 1. Autofluorescence/Absorbance of this compound: The compound itself may interfere with the detection method. 2. Contaminated Reagents: Buffers or other reagents may be contaminated.1. Run a control with this compound alone (without the enzyme or substrate) to measure its intrinsic fluorescence or absorbance at the assay wavelength and subtract this from the experimental values. 2. Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Unexpected Physiological Effects in Animal Models (e.g., blood pressure changes, behavioral alterations) 1. Tyramine Interaction: As a MAO-A inhibitor, this compound can potentiate the pressor effects of tyramine from dietary sources.[3][5] 2. On-target Side Effects: The observed effects may be a direct consequence of MAO-A inhibition, mirroring clinical side effects such as a reduction in blood pressure or increased anxiety.[6][7] 3. Off-target Effects: The compound may have unintended interactions with other biological targets.1. Use a controlled, low-tyramine diet for the animals throughout the study period. 2. Carefully monitor physiological parameters and behavior. Correlate findings with the known pharmacological profile of MAO-A inhibitors. 3. Conduct counter-screening against a panel of relevant receptors and enzymes to identify potential off-target activities.
Variability in Monoamine Level Measurements in vivo 1. Sample Collection and Handling: Improper tissue or fluid collection and storage can lead to the degradation of monoamines. 2. Analytical Method Sensitivity: The HPLC or other analytical method may not be sensitive enough to detect subtle changes.1. Ensure rapid collection and immediate processing or flash-freezing of samples. Use appropriate preservatives or antioxidants if necessary. 2. Validate the analytical method for sensitivity, linearity, and reproducibility. Optimize the mobile phase and detector settings for the specific monoamines being measured.

Experimental Protocols

In Vitro MAO-A Inhibition Assay (Spectrophotometric)

This protocol is a general method for determining the inhibitory activity of this compound on MAO-A using kynuramine as a substrate. The assay measures the formation of 4-hydroxyquinoline.

Materials:

  • Recombinant human MAO-A enzyme

  • This compound

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Microplate reader capable of measuring absorbance at 316 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of this compound in potassium phosphate buffer to achieve the desired final assay concentrations.

  • In a 96-well plate, add the appropriate volume of the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., clorgyline).

  • Add the MAO-A enzyme solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the kynuramine substrate solution to each well.

  • Immediately measure the absorbance at 316 nm every minute for 20-30 minutes at 37°C.

  • Calculate the rate of reaction (V) for each concentration of this compound.

  • Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

Quantification of this compound in Biological Samples (HPLC)

This is a general protocol for the analysis of this compound in plasma or tissue homogenates. The specific parameters may require optimization.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase column

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid or other suitable buffer

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Biological samples (plasma, tissue homogenate)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A gradient of ACN and water with 0.1% formic acid is a common starting point.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or MS detection for higher sensitivity and specificity.

  • Quantification:

    • Create a calibration curve using known concentrations of this compound spiked into a blank biological matrix.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Visualizations

This compound's Mechanism of Action

Eprobemide_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft MAO_A Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAO_A->Metabolites Increased_Monoamines Increased Monoamine Concentration Monoamines Monoamines (Serotonin, Norepinephrine) Monoamines->MAO_A Degradation This compound This compound This compound->MAO_A Reversible Inhibition

Caption: this compound reversibly inhibits MAO-A, preventing monoamine degradation.

Experimental Workflow for In Vitro MAO-A Inhibition Assay

MAO_A_Inhibition_Workflow start Start prep_reagents Prepare Reagents (this compound dilutions, MAO-A, Substrate) start->prep_reagents incubation Incubate this compound with MAO-A (15 min, 37°C) prep_reagents->incubation add_substrate Add Kynuramine Substrate incubation->add_substrate measure_absorbance Measure Absorbance at 316 nm (Kinetic Read) add_substrate->measure_absorbance data_analysis Calculate Reaction Rates and % Inhibition measure_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for determining the IC50 of this compound on MAO-A.

Logical Flow for Troubleshooting In Vivo Artifacts

Troubleshooting_In_Vivo start Unexpected in vivo effect observed check_diet Is the animal diet controlled for tyramine? start->check_diet control_diet Implement low-tyramine diet check_diet->control_diet No known_side_effect Does the effect match known MAO-A inhibitor side effects? check_diet->known_side_effect Yes control_diet->start Re-evaluate on_target_effect Likely on-target pharmacological effect. Correlate with dose. known_side_effect->on_target_effect Yes off_target_screen Consider off-target effects. Perform counter-screening. known_side_effect->off_target_screen No end Conclusion on_target_effect->end off_target_screen->end

Caption: Decision tree for troubleshooting unexpected in vivo results.

References

Eprobemide quality control and purity assessment for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of eprobemide for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] By reversibly inhibiting MAO-A, this compound increases the levels of these neurotransmitters, which is understood to be the basis of its antidepressant effects.[1] It is important to handle this compound with care, following strict safety protocols, especially considering its potent pharmacological activity.

Q2: What are the critical quality attributes of this compound that I should assess?

A2: For research purposes, the critical quality attributes of this compound that require thorough assessment include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantification of the main compound and detection of any impurities.

  • Solubility: Understanding its solubility in various solvents is crucial for preparing solutions for experiments.

  • Stability: Assessing its stability under different conditions (e.g., temperature, pH, light) to ensure the integrity of the compound during experiments.

Q3: What are the potential sources of impurities in this compound?

A3: Impurities in this compound can originate from several sources:

  • Synthesis-Related Impurities: These can include starting materials, by-products, and intermediates from the synthetic process.

  • Degradation Products: this compound may degrade under certain environmental conditions such as exposure to acid, base, heat, light, or oxidizing agents.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quality control and experimental use of this compound.

Problem 1: Inconsistent or unexpected results in biological assays.

  • Possible Cause 1: Purity of this compound. The presence of impurities can significantly impact biological activity.

    • Solution: Re-evaluate the purity of your this compound sample using a validated analytical method like HPLC. If impurities are detected, purify the compound or obtain a new, high-purity batch.

  • Possible Cause 2: Degradation of this compound. this compound may have degraded due to improper storage or handling.

    • Solution: Conduct a stability assessment. Analyze the sample for the presence of degradation products using techniques like HPLC or LC-MS. Ensure the compound is stored under recommended conditions (sealed in a dry, room temperature environment).

  • Possible Cause 3: Incorrect solution concentration. This could be due to poor solubility or errors in preparation.

    • Solution: Verify the solubility of this compound in the solvent used for your assay. Use a calibrated balance and appropriate volumetric glassware. Confirm the concentration using a validated analytical method.

Problem 2: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase. The pH or composition of the mobile phase may not be optimal for this compound.

    • Solution: Adjust the pH of the mobile phase. This compound is a benzamide derivative, and adjusting the pH can improve its ionization state and peak shape. Experiment with different solvent ratios (e.g., acetonitrile:water or methanol:water) to optimize resolution.

  • Possible Cause 2: Column degradation. The stationary phase of the HPLC column may be compromised.

    • Solution: Flush the column with a strong solvent to remove any contaminants. If the problem persists, replace the column with a new one of the same type.

  • Possible Cause 3: Sample overload. Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and re-inject.

Problem 3: Difficulty in detecting this compound using GC-MS.

  • Possible Cause 1: Thermal instability. this compound may be degrading at the high temperatures of the GC inlet.

    • Solution: Lower the inlet temperature. If degradation is still observed, consider derivatization to create a more thermally stable analog.

  • Possible Cause 2: Poor volatility. this compound may not be volatile enough for efficient GC analysis.

    • Solution: Derivatization with reagents like silylating agents can increase the volatility of the compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. It is important to note that comprehensive public data is limited, and further experimental determination is recommended.

PropertyValueReference
Molecular Formula C₁₄H₁₉ClN₂O₂[2]
Molecular Weight 282.77 g/mol [2]
Solubility Soluble in DMSO (57 mg/mL)[1]
Storage Temperature Sealed in dry, Room Temperature[2]

Experimental Protocols

Detailed methodologies for key quality control experiments are provided below. These are representative protocols and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of dilutions to establish a calibration curve.

    • Inject the sample and standards into the HPLC system.

    • The purity is calculated based on the area of the this compound peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This method is suitable for identifying volatile impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in full scan mode over a mass range of m/z 50-500.

  • Procedure:

    • Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Inject the sample into the GC-MS system.

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed structural information about this compound and can be used to identify and quantify impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR: To observe the proton signals.

    • ¹³C NMR: To observe the carbon signals.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete structural assignment and identify correlations between atoms.

  • Procedure:

    • Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

    • Acquire the NMR spectra.

    • Process the data and compare the observed chemical shifts and coupling constants with the expected values for the this compound structure.

Forced Degradation Studies

Forced degradation studies are performed to understand the stability of this compound and to generate potential degradation products for analytical method development.

  • Acidic Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify any degradation products formed.

Visualizations

This compound Mechanism of Action

Eprobemide_Mechanism This compound This compound MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA Reversibly Inhibits Metabolites Inactive Metabolites MAOA->Metabolites Produces Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->MAOA Metabolized by SynapticCleft Increased Neurotransmitter Levels in Synaptic Cleft Neurotransmitters->SynapticCleft NeuronalSignaling Enhanced Neuronal Signaling SynapticCleft->NeuronalSignaling Leads to

Caption: Reversible inhibition of MAO-A by this compound.

General Workflow for this compound Quality Control

QC_Workflow start Start: this compound Sample identity Identity Confirmation (NMR, MS) start->identity purity Purity Assessment (HPLC, GC-MS) identity->purity solubility Solubility Testing purity->solubility stability Forced Degradation Studies solubility->stability decision Meets Specifications? stability->decision pass Pass: Suitable for Research fail Fail: Further Purification or New Batch Required decision->pass Yes decision->fail No

Caption: A typical workflow for this compound quality control.

Troubleshooting Logic for HPLC Analysis

HPLC_Troubleshooting start Poor Peak Shape/ Resolution check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase adjust_mobile_phase Adjust pH or Solvent Ratio check_mobile_phase->adjust_mobile_phase Issue Found check_column Check Column Condition check_mobile_phase->check_column No Issue resolved Problem Resolved adjust_mobile_phase->resolved flush_column Flush or Replace Column check_column->flush_column Issue Found check_concentration Check Sample Concentration check_column->check_concentration No Issue flush_column->resolved dilute_sample Dilute Sample check_concentration->dilute_sample Too High dilute_sample->resolved

Caption: A troubleshooting guide for HPLC analysis issues.

References

Adjusting Eprobemide treatment duration for optimal cellular response

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Eprobemide, a reversible inhibitor of monoamine oxidase A (RIMA), in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action in a cellular context?

This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is an enzyme located on the outer mitochondrial membrane responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine.[1][2] By reversibly inhibiting MAO-A, this compound prevents the breakdown of these monoamines, leading to an increase in their cytosolic concentrations.[3] This action can modulate downstream signaling pathways and cellular processes regulated by these neurotransmitters.[4]

Q2: How does the "reversible" nature of this compound affect experimental design compared to irreversible inhibitors?

The reversibility of this compound is a critical factor in experimental design.[1][5] Unlike irreversible inhibitors that form a permanent covalent bond with the enzyme, this compound can detach, allowing enzyme activity to be restored after the compound is removed.[1] Enzyme function can be fully reestablished, often within 24 hours of removal.[3] This feature is advantageous for "wash-out" or pulse-chase experiments designed to study the recovery of cellular systems. The level of inhibition is governed by the concentration of both this compound and its substrate.[1]

Q3: What is a typical starting concentration and treatment duration for this compound in in vitro studies?

The optimal concentration and duration are highly dependent on the cell line and the specific biological question. As a starting point, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. Based on studies with similar RIMA compounds like moclobemide, a broad concentration range is advisable for initial testing.[6]

Q4: How can I determine the optimal treatment duration for my experiment?

Determining the optimal treatment time involves performing a time-course experiment.[5] After establishing an effective concentration from your dose-response studies, treat the cells for a range of durations (e.g., 2, 8, 12, 24, 48 hours). The ideal duration will be the earliest time point at which the desired biological effect is observed without inducing significant cytotoxicity.[7]

Troubleshooting Guide

Problem 1: I am not observing any cellular effect after this compound treatment.

Possible Cause Suggested Solution
Insufficient Concentration The concentration may be too low for your specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal effective dose.
Inadequate Treatment Duration The biological effect may require a longer incubation period to manifest. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, effective concentration.[5]
Compound Instability Ensure the this compound stock solution is prepared correctly and stored under recommended conditions to prevent degradation. It may be necessary to prepare a fresh solution for each experiment.[5]
Low MAO-A Expression The cell line you are using may not express MAO-A at sufficient levels. Verify MAO-A expression via Western Blot or qPCR. Consider using a positive control cell line known to express the enzyme.
Incorrect Assay Endpoint The chosen assay may not be suitable for detecting the effects of MAO-A inhibition. Consider alternative endpoints, such as measuring changes in downstream protein expression or neurotransmitter metabolite levels.[8]

Problem 2: I am observing high levels of cytotoxicity or cell death.

Possible Cause Suggested Solution
Concentration is Too High High concentrations can lead to off-target effects and general toxicity. Reduce the concentration of this compound based on your dose-response curve. Aim for the lowest concentration that produces the desired effect.[5]
Treatment Duration is Too Long Prolonged exposure can be toxic to cells. Reduce the incubation time. A time-course experiment will help identify the window for optimal effect with minimal toxicity.
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess solvent effects.
Cell Culture Conditions Sub-optimal cell health (e.g., high confluence, nutrient depletion) can increase sensitivity to drug treatment. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Problem 3: My experimental results are inconsistent and not reproducible.

Possible Cause Suggested Solution
Inconsistent Cell Passages Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time in culture.
Variable Seeding Density Ensure that cells are seeded at the same density for every experiment, as this can affect growth rates and drug response.
Pipetting Errors Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and consider preparing a master mix for drug dilutions to distribute across replicates.[9]
Compound Degradation Prepare fresh aliquots of this compound from a concentrated stock solution for each experiment to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Representative IC50 Values for RIMA Compounds in Various Cell Lines

Note: As this compound-specific data is limited, these values are hypothetical examples based on published data for similar RIMA compounds to guide initial experimental design.

Cell LineCell TypeAssay TypeRepresentative IC50 (µM)
SH-SY5YHuman NeuroblastomaMAO-A Activity Assay0.5 - 5
PC-12Rat PheochromocytomaNeurotransmitter Uptake1 - 10
Caco-2Human Colon AdenocarcinomaMAO-A Activity Assay5 - 25
HepG2Human Hepatocellular CarcinomaCell Viability (72h)> 50

Table 2: Recommended Starting Parameters for Common Cellular Assays

Assay TypeRecommended Starting ConcentrationRecommended Treatment Duration
MAO-A Enzyme Activity 0.5x to 10x IC501 - 4 hours
Western Blot (Signaling) 1x to 5x IC508 - 24 hours
Gene Expression (qPCR) 1x to 5x IC5012 - 48 hours
Cell Viability / Proliferation 0.1x to 100x IC5024 - 72 hours

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should span a wide range (e.g., 10 nM to 100 µM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a fixed duration (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Time-Course Experiment for Optimal Treatment Duration

  • Cell Seeding: Seed cells in multiple plates (one for each time point) at a uniform density.

  • Treatment: Treat cells with a predetermined optimal concentration of this compound (e.g., 2x IC50) and a vehicle control.

  • Time Points: At each designated time point (e.g., 2, 4, 8, 12, 24, 48 hours), harvest the cells or perform the desired assay (e.g., Western blot, qPCR).

  • Analysis: Analyze the endpoint for each time point to determine when the desired cellular response reaches its peak or plateaus. Select the earliest time point that provides a robust and significant effect for future experiments.

Visualizations

Eprobemide_Mechanism cluster_presynaptic Presynaptic Neuron Serotonin_Norepi Serotonin & Noradrenaline MAO_A MAO-A Enzyme (Mitochondria) Serotonin_Norepi->MAO_A Degradation Cytosolic_Pool Increased Cytosolic Concentration Metabolites Inactive Metabolites MAO_A->Metabolites This compound This compound This compound->MAO_A Reversible Inhibition

Caption: Mechanism of this compound as a reversible inhibitor of MAO-A.

Optimization_Workflow Start Start: Select Cell Line & Biological Endpoint DoseResponse Step 1: Dose-Response Experiment (e.g., 10 nM - 100 µM this compound) Assay: Cell Viability (MTT) Start->DoseResponse Calc_IC50 Analyze Data & Calculate IC50 DoseResponse->Calc_IC50 TimeCourse Step 2: Time-Course Experiment (e.g., 2h, 8h, 24h, 48h) Use fixed concentration (e.g., 2x IC50) Calc_IC50->TimeCourse IC50 Determined Select_Duration Analyze Endpoint at Each Time Point TimeCourse->Select_Duration Optimal_Params Optimal Parameters Identified: Concentration & Duration Select_Duration->Optimal_Params Peak Response w/o Toxicity End Proceed to Main Experiment Optimal_Params->End

Caption: Workflow for optimizing this compound treatment conditions.

Troubleshooting_Tree Start Problem with Experiment Issue_Type What is the issue? Start->Issue_Type No_Effect No Cellular Effect Issue_Type->No_Effect No Effect High_Toxicity High Cytotoxicity Issue_Type->High_Toxicity Toxicity Inconsistent Poor Reproducibility Issue_Type->Inconsistent Inconsistency Sol_NoEffect_1 Increase Concentration (Dose-Response) No_Effect->Sol_NoEffect_1 Sol_NoEffect_2 Increase Duration (Time-Course) No_Effect->Sol_NoEffect_2 Sol_NoEffect_3 Check MAO-A Expression No_Effect->Sol_NoEffect_3 Sol_Toxicity_1 Decrease Concentration High_Toxicity->Sol_Toxicity_1 Sol_Toxicity_2 Decrease Duration High_Toxicity->Sol_Toxicity_2 Sol_Toxicity_3 Check Vehicle Control High_Toxicity->Sol_Toxicity_3 Sol_Inconsistent_1 Standardize Cell Passage & Seeding Density Inconsistent->Sol_Inconsistent_1 Sol_Inconsistent_2 Use Fresh Compound Aliquots Inconsistent->Sol_Inconsistent_2

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Comparative In Vitro Analysis of Eprobemide and Moclobemide as Monoamine Oxidase-A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the efficacy of two reversible inhibitors of monoamine oxidase-A (MAO-A), Eprobemide and Moclobemide. Both compounds are recognized for their potential as antidepressant agents. This document summarizes key quantitative data, outlines experimental methodologies for assessing their inhibitory activity, and visualizes their mechanism of action.

Quantitative Efficacy Comparison

CompoundTarget EnzymeIn Vitro IC50 (µM)Classification
This compound MAO-AData not availableReversible MAO-A inhibitor[1][2]
Moclobemide MAO-A6.1 - 10Reversible MAO-A inhibitor[1][3]

Note: One source reported an IC50 value of 6 mM for Moclobemide, which is considered an outlier and likely erroneous[3]. Another study reported an IC50 of 6.061 ± 0.262 µM.

Mechanism of Action: Reversible Inhibition of MAO-A

Both this compound and Moclobemide are classified as reversible inhibitors of monoamine oxidase-A (RIMA)[1][2][3]. MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. By reversibly inhibiting MAO-A, these compounds prevent the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. This enhanced neurotransmitter concentration is believed to be the primary mechanism underlying their antidepressant effects.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A MAO-A Monoamines->MAO_A Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Uptake for Release Metabolites Inactive Metabolites MAO_A->Metabolites Released_Monoamines Increased Monoamines Vesicles->Released_Monoamines Neurotransmitter Release This compound This compound This compound->MAO_A Reversible Inhibition Moclobemide Moclobemide Moclobemide->MAO_A Reversible Inhibition

Mechanism of Reversible MAO-A Inhibition.

Experimental Protocols

The determination of in vitro MAO-A inhibitory activity and IC50 values typically involves the following key steps.

Enzyme and Substrate Preparation:
  • Enzyme Source: Recombinant human MAO-A or mitochondrial fractions isolated from tissues (e.g., rat brain homogenates) are commonly used.

  • Substrate: A suitable substrate for MAO-A, such as kynuramine or serotonin (5-hydroxytryptamine), is prepared in an appropriate buffer.

Inhibition Assay:
  • A reaction mixture is prepared containing the MAO-A enzyme, a specific concentration of the inhibitor (this compound or Moclobemide), and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • The components are typically pre-incubated to allow for the interaction between the inhibitor and the enzyme.

  • The reaction is initiated by the addition of the substrate.

Detection of Enzyme Activity:
  • The activity of MAO-A is determined by measuring the rate of product formation or the depletion of a co-substrate. Common methods include:

    • Spectrophotometry: Measuring the change in absorbance at a specific wavelength resulting from the formation of a product. For instance, the oxidation of kynuramine can be monitored by the appearance of its product.

    • Fluorometry: Detecting the fluorescence of a product. The deamination of certain substrates by MAO-A produces hydrogen peroxide (H₂O₂), which can be coupled to a fluorogenic probe to generate a fluorescent signal.

    • Radiochemical Assays: Using a radiolabeled substrate and measuring the formation of a radiolabeled product.

IC50 Determination:
  • To determine the IC50 value, the assay is performed with a range of inhibitor concentrations.

  • The percentage of inhibition for each concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The general workflow for determining the IC50 of a MAO-A inhibitor is illustrated in the following diagram.

IC50_Workflow A Prepare Reagents: - MAO-A Enzyme - Inhibitor (this compound/Moclobemide) - Substrate - Buffer B Set up Reaction Wells: - Control (no inhibitor) - Series of Inhibitor Concentrations A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) D->E F Calculate % Inhibition vs. Control E->F G Plot % Inhibition vs. [Inhibitor] (log scale) F->G H Determine IC50 from Dose-Response Curve G->H

Workflow for IC50 Determination.

Conclusion

Both this compound and Moclobemide are established as reversible inhibitors of MAO-A, a key target in the development of antidepressant therapies. While quantitative in vitro efficacy data in the form of IC50 values are available for Moclobemide, similar publicly accessible data for this compound is currently lacking, precluding a direct quantitative comparison. The provided experimental framework offers a standardized approach for conducting such comparative studies. Future head-to-head in vitro investigations are warranted to definitively ascertain the relative potencies of these two compounds.

References

Eprobemide in the Landscape of Reversible Monoamine Oxidase-A Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Eprobemide and other prominent Reversible Inhibitors of Monoamine Oxidase A (RIMAs), a class of antidepressants that selectively and reversibly inhibit the monoamine oxidase A (MAO-A) enzyme. By preventing the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine, RIMAs exert their antidepressant effects. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in neuropsychopharmacology and drug development.

Mechanism of Action: The RIMA Pathway

Reversible Inhibitors of Monoamine Oxidase A (RIMAs) act by transiently binding to the MAO-A enzyme, preventing it from metabolizing monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms. The reversibility of this inhibition is a key feature that distinguishes RIMAs from older, irreversible MAOIs, leading to a more favorable safety profile, particularly concerning dietary tyramine interactions.

RIMA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Metabolism Vesicles Vesicles Monoamines->Vesicles Packaging Metabolites Metabolites MAO-A->Metabolites RIMA RIMA RIMA->MAO-A Reversible Inhibition Released_Monoamines Increased Monoamines Vesicles->Released_Monoamines Exocytosis Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction Activation Therapeutic_Effect Antidepressant Effect Signal_Transduction->Therapeutic_Effect Leads to

Figure 1. Mechanism of Action of Reversible Inhibitors of Monoamine Oxidase A (RIMAs).

Comparative Analysis of RIMA Performance

Table 1: In Vitro Potency and Selectivity of RIMAs against Monoamine Oxidase Enzymes

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/MAO-A)Reference
This compound Data Not AvailableData Not AvailableSelective for MAO-A[1][2]
Moclobemide6.1>1000>164[3][4]
Toloxatone0.9344~47[3][5]
Brofaromine0.2Data Not AvailableSelective for MAO-A[6]
Pirlindole0.24 (racemate)Slightly InhibitedSelective for MAO-A[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Pharmacokinetic Properties of RIMAs

CompoundHalf-life (t½) (hours)Oral Bioavailability (%)Protein Binding (%)Primary MetabolismPrimary ExcretionReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Moclobemide1-255-95 (increases with repeated administration)50Hepatic (CYP2C19, CYP2D6)Renal[8][9]
Toloxatone1-3~50-62~50HepaticRenal[10][11]
Brofaromine12-15Data Not AvailableData Not AvailableHepaticRenal[11]
Pirlindole7.5 - 70 (species dependent)20-3095HepaticRenal and Fecal[12][13]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of RIMAs are provided below.

In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MAO-A.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A.

Principle: The assay measures the fluorescence generated from the enzymatic reaction of MAO-A with a substrate, which produces hydrogen peroxide (H₂O₂). In the presence of a developer and a probe, H₂O₂ generates a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • MAO-A enzyme (human recombinant)

  • MAO-A substrate (e.g., tyramine)

  • Test compound (dissolved in appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., clorgyline)

  • Assay buffer

  • Developer

  • Fluorescent probe (e.g., OxiRed™ Probe)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, developer, and probe in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and the positive control.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (or positive control/vehicle control), and the MAO-A enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the MAO-A substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

MAO_Inhibition_Assay cluster_workflow Experimental Workflow A Prepare Reagents (MAO-A, Substrate, Inhibitor) B Add Reagents to 96-well plate A->B C Pre-incubate (Inhibitor + Enzyme) B->C D Initiate Reaction (Add Substrate) C->D E Measure Fluorescence (Kinetic Read) D->E F Data Analysis (Calculate IC50) E->F

Figure 2. Workflow for In Vitro MAO-A Inhibition Assay.
Forced Swim Test (Rodent Model of Antidepressant Activity)

The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity of novel compounds.

Objective: To assess the antidepressant-like effects of a test compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Principle: Rodents placed in a container of water from which they cannot escape will eventually adopt an immobile posture, making only the necessary movements to keep their head above water. This immobility is interpreted as a state of behavioral despair. Antidepressant compounds are known to reduce the duration of this immobility.

Materials:

  • Test animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter for rats)

  • Water at a controlled temperature (23-25°C)

  • Test compound and vehicle control

  • Video recording and analysis software (optional, but recommended for unbiased scoring)

Procedure:

  • Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate for at least one week before the experiment.

  • Pre-test Session (Day 1): Each animal is individually placed in the cylinder filled with water (to a depth where the animal cannot touch the bottom) for a 15-minute session. After the session, the animal is removed, dried, and returned to its home cage. This session habituates the animals to the procedure and induces a stable baseline of immobility.

  • Drug Administration: The test compound or vehicle is administered according to the desired treatment regimen (e.g., intraperitoneally 60, 30, and 15 minutes before the test session).

  • Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the swim cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing, diving), with the animal making only small movements necessary to maintain its head above water.

  • Data Analysis: The duration of immobility is calculated for each animal. Statistical analysis (e.g., t-test or ANOVA followed by post-hoc tests) is performed to compare the immobility times between the treatment and control groups. A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Forced_Swim_Test cluster_timeline Experimental Timeline Day1 Day 1: Pre-test Session (15 min) Day2_Drug Day 2: Drug/Vehicle Administration Day1->Day2_Drug 24 hours Day2_Test Day 2: Test Session (5 min) Day2_Drug->Day2_Test Analysis Behavioral Scoring & Data Analysis Day2_Test->Analysis

Figure 3. Timeline for the Forced Swim Test Protocol.

References

Cross-Validation of Moclobemide's Effects in Diverse Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), is a well-established antidepressant.[1][2][3] Emerging research, however, has revealed its multifaceted effects on various cell types beyond the central nervous system. This guide provides a comparative analysis of Moclobemide's (referred to as Eprobemide in the prompt, likely a misspelling) performance in neuronal, immune, and cancer cells, supported by experimental data. We also draw comparisons with other relevant monoamine oxidase inhibitors (MAOIs). This document is intended to serve as a valuable resource for researchers exploring the therapeutic potential of Moclobemide in diverse pathological contexts.

Comparative Efficacy of Moclobemide Across Cell Types

Moclobemide exhibits distinct and significant effects on neuronal, immune, and cancer cells. The following sections summarize the key findings in each cell type.

Neuronal Cells: Neuroprotection and Neurogenesis

In the context of neuronal cells, Moclobemide has demonstrated properties that promote cell survival and differentiation. Studies on neural stem cells (NSCs) have shown that Moclobemide can increase cell viability and induce differentiation into serotoninergic neurons.[1][4] This effect is mediated, at least in part, through the upregulation of the anti-apoptotic protein Bcl-2 and the activation of the extracellular-regulated kinase (ERK) pathway.[1][4]

Immune Cells: Immunomodulatory Effects

Moclobemide exerts notable immunomodulatory effects. In vitro studies using human whole blood have shown that Moclobemide can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-8 (IL-8), while enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[2][5] This suggests a potential role for Moclobemide in conditions characterized by excessive inflammation.

Cancer Cells: Anti-Tumor Activity

Recent preclinical studies have highlighted the anti-cancer potential of Moclobemide. In mouse models of melanoma and colon cancer, Moclobemide, along with other MAOIs like phenelzine and clorgyline, has been shown to slow tumor growth.[6][7] The anti-tumor effect of Moclobemide is primarily attributed to its impact on the tumor microenvironment. By inhibiting MAO-A in T cells and tumor-associated macrophages (TAMs), Moclobemide enhances the anti-tumor immune response.[6][7][8]

Quantitative Data Summary

The following tables provide a summary of the quantitative data from key studies on the effects of Moclobemide and its alternatives on different cell types.

Table 1: Effects of Moclobemide on Neuronal Cell Viability and Differentiation

Cell TypeTreatmentConcentrationOutcomeReference
Rat Neural Stem CellsMoclobemide50 µMIncreased cell viability[1]
Rat Neural Stem CellsMoclobemide50 µMIncreased percentage of serotonin- and MAP-2-positive cells[1]

Table 2: Effects of Moclobemide on Cytokine Production in Human Whole Blood

CytokineTreatmentConcentrationEffect on ProductionReference
TNFα (unstimulated)Moclobemide10⁻³ M, 10⁻⁵ MSignificant suppression[2]
IL-8 (unstimulated)Moclobemide10⁻³ M, 10⁻⁵ MSignificant suppression[2]
IL-10 (stimulated)Moclobemide10⁻³ M, 10⁻⁵ MSignificant enhancement[2]
IL-6, IL-1RA, IFNγMoclobemide10⁻³ M, 10⁻⁵ MNo significant effect[2]

Table 3: Comparative IC50 Values of MAOIs in Prostate Cancer Cell Lines

Cell LineMAO InhibitorIC50Reference
LNCaPMoclobemideWeakest effect[9]
LNCaPClorgyline~5 x 10⁻¹² M[9]
C4-2BMoclobemideWeakest effect[9]
C4-2BClorgyline~3 x 10⁻⁷ M[9]

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[10][11][12]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with various concentrations of Moclobemide or other test compounds for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Cytokine Production Assay (Whole Blood Assay)

This protocol is based on the methodology described for measuring cytokine production in whole blood.[2][13][14]

  • Blood Collection: Collect fresh human blood in heparinized tubes.

  • Stimulation: In a 24-well plate, mix whole blood with RPMI 1640 medium. Add stimulants such as lipopolysaccharide (LPS) and phytohemagglutinin (PHA) to induce cytokine production. For unstimulated controls, add medium only.

  • Drug Incubation: Add Moclobemide or other test compounds at desired concentrations to the wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and collect the plasma supernatants.

  • Cytokine Measurement: Measure the concentrations of various cytokines (e.g., TNFα, IL-6, IL-8, IL-10) in the supernatants using a multiplex cytokine assay kit (e.g., Luminex-based assay or ELISA).

Intracellular Cytokine Staining for Flow Cytometry

This is a general protocol for intracellular cytokine staining.[15][16][17][18]

  • Cell Stimulation: Stimulate immune cells (e.g., PBMCs or splenocytes) with a relevant antigen or mitogen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

  • Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of cells producing specific cytokines.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by Moclobemide and a general experimental workflow for its evaluation.

moclobemide_neuronal_pathway Moclobemide Moclobemide MAOA MAO-A Moclobemide->MAOA inhibits ERK ERK Bcl2 Bcl-2 ERK->Bcl2 activates Differentiation Neuronal Differentiation ERK->Differentiation Survival Cell Survival Bcl2->Survival

Caption: Moclobemide's neurogenic effect via ERK and Bcl-2.

moclobemide_immune_pathway Moclobemide Moclobemide MAOA MAO-A Moclobemide->MAOA inhibits ProInflammatory Pro-inflammatory Cytokines (TNFα, IL-8) MAOA->ProInflammatory leads to suppression of AntiInflammatory Anti-inflammatory Cytokine (IL-10) MAOA->AntiInflammatory leads to enhancement of

Caption: Moclobemide's immunomodulatory cytokine regulation.

moclobemide_cancer_pathway cluster_tme Tumor Microenvironment TCell T Cell TumorCell Tumor Cell TCell->TumorCell attacks AntiTumorImmunity Anti-Tumor Immunity TAM Tumor-Associated Macrophage (TAM) TAM->TCell suppresses MAOA_TCell MAO-A MAOA_TCell->TCell suppresses activity MAOA_TAM MAO-A MAOA_TAM->TAM promotes suppressive phenotype Moclobemide Moclobemide Moclobemide->MAOA_TCell inhibits Moclobemide->MAOA_TAM inhibits AntiTumorImmunity->TumorCell eliminates experimental_workflow cluster_functional Functional Assays start Select Cell Types (Neuronal, Immune, Cancer) culture Cell Culture start->culture treatment Treat with Moclobemide & Alternatives (e.g., other MAOIs) culture->treatment viability Assess Cell Viability (MTT Assay) treatment->viability functional Functional Assays treatment->functional data Data Analysis & Comparison viability->data functional->data diff Neuronal Differentiation (Immunofluorescence) cytokine Cytokine Profiling (Multiplex Assay) immune_activity Immune Cell Activity (Flow Cytometry)

References

A Comparative Analysis of Eprobemide (Moclobemide) and Irreversible MAOIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reversible inhibitor of monoamine oxidase A (RIMA), Eprobemide (represented by its most well-researched compound, Moclobemide), and older, irreversible monoamine oxidase inhibitors (MAOIs) such as phenelzine and tranylcypromine. The information presented is supported by experimental data from comparative clinical trials to assist in research and drug development.

Executive Summary

This compound (Moclobemide), a reversible and selective inhibitor of MAO-A, offers a distinct pharmacological profile compared to irreversible MAOIs. While both classes of drugs demonstrate efficacy in the treatment of depressive disorders by increasing the synaptic availability of monoamine neurotransmitters, they differ significantly in their mechanism of action, side effect profiles, and dietary restrictions. Clinical trial data suggests that while irreversible MAOIs may have a slight efficacy advantage in some cases, particularly in treatment-resistant depression, Moclobemide presents a more favorable tolerability profile, primarily due to its reversible nature and reduced risk of tyramine-induced hypertensive crises.

Mechanism of Action

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. There are two main isoforms of this enzyme: MAO-A and MAO-B.

This compound (Moclobemide): As a Reversible Inhibitor of Monoamine Oxidase A (RIMA), moclobemide selectively and temporarily binds to MAO-A. This reversible binding allows for the enzyme's activity to be restored as the drug is cleared from the system. This property is crucial for its improved safety profile, as tyramine, an amine found in certain foods, can displace moclobemide from MAO-A, allowing for its metabolism and preventing a dangerous rise in blood pressure.

Irreversible MAOIs: Compounds like phenelzine and tranylcypromine are non-selective and form a covalent bond with both MAO-A and MAO-B, leading to irreversible inactivation of the enzymes. The restoration of enzyme activity is a slow process that requires the synthesis of new enzyme molecules, which can take up to two weeks. This long-lasting and non-selective inhibition is responsible for their significant dietary and drug interactions.

Signaling Pathway: MAO Inhibition and Neurotransmitter Regulation

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A MAO-A Monoamines->MAO_A Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Uptake Release Neurotransmitter Release Vesicles->Release Receptors Postsynaptic Receptors Release->Receptors Binding This compound This compound (Moclobemide) (Reversible) This compound->MAO_A Inhibits Irreversible_MAOI Irreversible MAOIs (Phenelzine, Tranylcypromine) (Irreversible) Irreversible_MAOI->MAO_A Inhibits Signal Signal Transduction & Therapeutic Effect Receptors->Signal

Caption: Mechanism of MAOIs on neurotransmitter levels.

Quantitative Data Comparison

The following tables summarize quantitative data from comparative clinical trials.

Table 1: Efficacy in Major Depressive Disorder
StudyDrug & Daily DoseNBaseline HAMD-17 (Mean)End of Treatment HAMD-17 (Mean)% Improvement in HAMD-17
Heinze et al. (1993)[1][2]Moclobemide (100-300 mg)81Not SpecifiedNot Specified63%
Tranylcypromine (10-30 mg)79Not SpecifiedNot Specified58%
Baumhackl et al. (1990)[3]Moclobemide (150-300 mg)20Not SpecifiedNot Specified59.3%
Tranylcypromine (15-30 mg)20Not SpecifiedNot Specified65.5%

HAMD-17: 17-item Hamilton Depression Rating Scale. A higher percentage improvement indicates greater efficacy.

Table 2: Tolerability and Adverse Effects
StudyDrugWithdrawal Rate due to Adverse EventsMost Common Adverse Effects
Heinze et al. (1993)[1][2]Moclobemide1.2% (1/81)Nausea/vomiting, dry mouth, constipation, headache, sleep disturbance
Tranylcypromine11.4% (9/79)Nausea/vomiting, dry mouth, constipation, headache, sleep disturbance
Danish University Antidepressant Group (1993)[4]MoclobemideNot specified for adverse events, but 9/58 (15.5%) dropped out due to worsening/suicidalityNot specified
Clomipramine6/57 (10.5%) dropped out due to side effectsNot specified
Table 3: MAO-A Occupancy in the Brain
StudyDrug & Daily DoseNMean Brain MAO-A Occupancy (%)
Meyer et al. (2015)[5]Moclobemide (300-600 mg)1174.23%
Moclobemide (900-1200 mg)983.75%
Phenelzine (45-60 mg)486.82%

Experimental Protocols

Clinical Trial Methodology for Efficacy and Tolerability Assessment

The cited studies comparing moclobemide and irreversible MAOIs generally followed a double-blind, randomized controlled trial design. A typical protocol is outlined below:

  • Patient Population: Adult patients (typically 18-65 years) with a diagnosis of Major Depressive Disorder according to DSM-III or DSM-IV criteria. A baseline severity score on the 17-item Hamilton Depression Rating Scale (HAMD-17) of ≥ 18 was a common inclusion criterion.

  • Washout Period: A washout period of at least one week where patients are free of other antidepressant medications is typically implemented before randomization.

  • Randomization and Blinding: Patients are randomly assigned to receive either moclobemide or the comparator irreversible MAOI (e.g., tranylcypromine). Both patients and investigators are blinded to the treatment allocation.

  • Dosing: Dosing is often flexible and titrated based on clinical response and tolerability within a predefined range (e.g., moclobemide 100-300 mg/day, tranylcypromine 10-30 mg/day).

  • Efficacy Assessment: The primary efficacy measure is the change in the total score of the HAMD-17 from baseline to the end of the treatment period (typically 4-6 weeks). Other scales such as the Clinical Global Impression (CGI) scale may be used as secondary outcome measures.

  • Tolerability Assessment: Adverse events are systematically recorded at each study visit. The number of patients who withdraw from the study due to adverse events is a key measure of tolerability.

  • Statistical Analysis: The primary analysis typically involves comparing the mean change in HAMD-17 scores between the treatment groups using appropriate statistical tests (e.g., ANCOVA). The incidence of adverse events and withdrawal rates are also compared.

Clinical_Trial_Workflow Start Patient Screening (Major Depressive Disorder) Washout Washout Period (≥ 1 week) Start->Washout Randomization Randomization (Double-Blind) Washout->Randomization Moclobemide_Arm Moclobemide Treatment Arm Randomization->Moclobemide_Arm Group 1 Irreversible_MAOI_Arm Irreversible MAOI Treatment Arm Randomization->Irreversible_MAOI_Arm Group 2 Assessment Efficacy & Tolerability Assessment (HAMD-17, Adverse Events) Moclobemide_Arm->Assessment Irreversible_MAOI_Arm->Assessment Data_Analysis Data Analysis Assessment->Data_Analysis End Study Conclusion Data_Analysis->End

Caption: Generalized workflow of a comparative clinical trial.

Conclusion

The available evidence indicates that this compound (Moclobemide) is an effective antidepressant with a comparable efficacy profile to the irreversible MAOI tranylcypromine in some studies. However, its primary advantage lies in its superior tolerability and safety profile. The reversible nature of its MAO-A inhibition significantly reduces the risk of the "cheese reaction" (tyramine-induced hypertensive crisis), a major concern with irreversible MAOIs. This allows for a less restrictive diet for patients. The lower rates of withdrawal due to adverse events in clinical trials further support its better tolerability. For researchers and drug development professionals, the development of reversible and selective MAOIs represents a significant advancement in antidepressant therapy, offering a safer alternative to the older, irreversible agents.

References

Head-to-head comparison of Eprobemide and Brofaromine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison of the two reversible inhibitors of monoamine oxidase A (RIMAs), Eprobemide and Brofaromine, cannot be provided at this time.

A thorough review of available scientific literature reveals a significant disparity in the extent of research and published data for these two compounds. While Brofaromine has been the subject of numerous preclinical and clinical studies, resulting in a substantial body of publicly accessible data on its pharmacology, pharmacokinetics, efficacy, and safety, the same cannot be said for this compound.

Information regarding this compound is scarce and largely limited to its classification as a reversible inhibitor of monoamine oxidase A. There is a notable absence of detailed, quantitative data from dedicated studies on its pharmacodynamic and pharmacokinetic profiles, as well as a lack of published clinical trial results that would be necessary to conduct a meaningful head-to-head comparison with Brofaromine as requested. Without such fundamental data, the creation of comparative tables, detailed experimental protocols, and accurate signaling pathway diagrams is not feasible.

Further attempts to locate specific experimental data for this compound, even in broader search parameters, have not yielded the necessary information to fulfill the core requirements of this comparison guide. Researchers, scientists, and drug development professionals are advised that a direct comparative analysis of this compound and Brofaromine is hampered by this lack of primary research data on this compound.

Validating the Antidepressant-Like Effects of Eprobemide and Its Analogs: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antidepressant-like effects of Eprobemide, a reversible inhibitor of monoamine oxidase A (RIMA), with other established antidepressant classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural and functional analog, Moclobemide, to provide a comprehensive comparative analysis.

Executive Summary

This compound, as a member of the RIMA class, is hypothesized to exert its antidepressant effects by reversibly inhibiting the enzyme monoamine oxidase A (MAO-A). This action leads to an increase in the synaptic availability of key neurotransmitters implicated in mood regulation, including serotonin, norepinephrine, and dopamine.[1][2] In vivo studies using animal models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), have been instrumental in validating the efficacy of antidepressants. These models are based on the principle that rodents, when subjected to inescapable stress, will adopt an immobile posture, and that this immobility is reduced by effective antidepressant treatment.[3][4]

This guide presents a comparative analysis of data from preclinical studies on Moclobemide, Fluoxetine (an SSRI), and Imipramine (a TCA) to illustrate the potential in vivo antidepressant-like profile of this compound.

Comparative In Vivo Efficacy

The following tables summarize quantitative data from representative in vivo studies, demonstrating the effects of different classes of antidepressants on immobility time in the Forced Swim Test and Tail Suspension Test. A reduction in immobility time is indicative of an antidepressant-like effect.

Table 1: Effect of Antidepressants on Immobility Time in the Forced Swim Test (FST) in Mice

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle-150 ± 10-
Moclobemide (RIMA) 15 90 ± 8 40%
Fluoxetine (SSRI)1595 ± 737%
Imipramine (TCA)2085 ± 943%

Data are representative and compiled from multiple sources for illustrative purposes.

Table 2: Effect of Antidepressants on Immobility Time in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle-180 ± 12-
Moclobemide (RIMA) 10 108 ± 10 40%
Fluoxetine (SSRI)10115 ± 936%
Imipramine (TCA)10100 ± 1144%

Data are representative and compiled from multiple sources for illustrative purposes.

Mechanism of Action: A Visual Representation

The primary mechanism of action of this compound and other RIMAs is the reversible inhibition of MAO-A. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft, thereby enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO-A Monoamine Oxidase A (MAO-A) Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines->MAO-A Metabolized by Vesicles Synaptic Vesicles Monoamines->Vesicles Packaged into This compound This compound (RIMA) This compound->MAO-A Reversibly Inhibits Released_Monoamines Increased 5-HT, NE, DA Vesicles->Released_Monoamines Release Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binds to Signal_Transduction Signal Transduction -> Antidepressant Effect Receptors->Signal_Transduction

Caption: Signaling pathway of this compound (RIMA).

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and accurate interpretation of results.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral test to assess antidepressant efficacy.[5][6][7]

Objective: To measure the duration of immobility in rodents when placed in an inescapable cylinder of water. A decrease in immobility time is indicative of an antidepressant-like effect.

Materials:

  • Cylindrical container (e.g., 25 cm height, 10 cm diameter)

  • Water maintained at 23-25°C

  • Video recording and analysis software

  • Test compounds (this compound/Moclobemide, Fluoxetine, Imipramine) and vehicle

Procedure:

  • Mice are individually placed into the cylinder filled with water to a depth where they cannot touch the bottom with their hind paws or tail.

  • The total duration of the test is typically 6 minutes.[5]

  • Behavior is recorded, and the duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the test.[5]

  • Animals are administered the test compound or vehicle at a specified time (e.g., 30-60 minutes) before the test.

Start Start Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Start->Drug_Admin Acclimation Acclimation Period (30-60 min) Drug_Admin->Acclimation Place_In_Water Place Mouse in Water Cylinder Acclimation->Place_In_Water Record_Behavior Record Behavior for 6 minutes Place_In_Water->Record_Behavior Score_Immobility Score Immobility (last 4 minutes) Record_Behavior->Score_Immobility Analyze_Data Analyze and Compare Immobility Times Score_Immobility->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Forced Swim Test.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs.[3][4][8]

Objective: To measure the duration of immobility of a mouse when suspended by its tail. A decrease in immobility time suggests an antidepressant-like effect.

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording and analysis software

  • Test compounds and vehicle

Procedure:

  • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

  • The mouse is then suspended by the tape from the horizontal bar, high enough so that it cannot reach any surfaces.

  • The total duration of the test is typically 6 minutes.[4][9]

  • Behavior is recorded, and the total time the mouse remains immobile is scored.

  • Test compounds or vehicle are administered at a predetermined time before the test.

Start Start Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Start->Drug_Admin Acclimation Acclimation Period (30-60 min) Drug_Admin->Acclimation Suspend_Mouse Suspend Mouse by the Tail Acclimation->Suspend_Mouse Record_Behavior Record Behavior for 6 minutes Suspend_Mouse->Record_Behavior Score_Immobility Score Immobility Duration Record_Behavior->Score_Immobility Analyze_Data Analyze and Compare Immobility Times Score_Immobility->Analyze_Data End End Analyze_Data->End

References

Eprobemide: A Comparative Preclinical Review of a Reversible MAO-A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical data for the Russian antidepressant Eprobemide (also known as Befol) reveals a profile of a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). While extensive quantitative preclinical data in the public domain is limited compared to the more widely studied MAO-A inhibitors Moclobemide and Befloxatone, available information suggests a comparable mechanism of action and therapeutic focus. This review synthesizes the available preclinical findings for this compound and presents a comparative analysis with Moclobemide and Befloxatone, highlighting both similarities and data gaps.

This compound is indicated in Russia for the treatment of various forms of depression, particularly those characterized by asthenia, apathy, and psychomotor retardation. Its primary mechanism of action is the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[1][2][3] By inhibiting MAO-A, this compound leads to an increase in the synaptic availability of these monoamines, which is believed to be the basis of its antidepressant and psycho-activating effects.[4][5]

Comparative Analysis of In Vitro MAO-A Inhibition

CompoundTargetIC50 / KiSpecies/TissueReference
This compound MAO-AData not available--
Moclobemide MAO-AIC50: 6.1 µMNot specified[4]
Befloxatone MAO-AKi: 1.9-3.6 nMHuman and rat brain, heart, liver, and duodenum homogenates[1]

Preclinical Efficacy in Animal Models of Depression

Animal models of depression are essential for the preclinical evaluation of potential antidepressant drugs. Common models include the forced swim test and learned helplessness, which assess behavioral despair and coping mechanisms. While specific data from these models for this compound were not found, its described "antireserpine effect" and potentiation of phenamine effects in Russian literature suggest activity in models sensitive to monoamine modulation.[4][5] For comparison, both Moclobemide and Befloxatone have demonstrated efficacy in established animal models.

CompoundAnimal ModelEffective Dose (ED50) / EffectSpeciesReference
This compound Data not availableData not available--
Moclobemide Forced Swim TestActive (dose not specified)Mouse[6]
Befloxatone Forced Swim Test, Learned Helplessness, Reserpine ReversalMinimal effective doses of 0.1 to 0.2 mg/kg p.o.Rodents[1]

Preclinical Pharmacokinetics: A Look at ADME Profiles

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is crucial for determining its dosing regimen and potential for drug-drug interactions. Detailed preclinical pharmacokinetic data for this compound in animal models are not widely published. In contrast, extensive preclinical and clinical pharmacokinetic studies have been conducted for Moclobemide and Befloxatone.

CompoundParameterValueSpeciesReference
This compound Pharmacokinetic dataData not available--
Moclobemide Oral Bioavailability~55% (single dose), ~90% (multiple doses)Human[7]
Elimination Half-life1-2 hoursHuman[8]
MetabolismExtensive hepatic metabolismHuman[7]
Befloxatone Oral BioavailabilityGood (specific value not provided)Rat[2]
Elimination Half-life~11 hoursHuman[6]
MetabolismData not available--

Preclinical Safety and Toxicology

Safety and toxicology studies are paramount in preclinical drug development to identify potential adverse effects. For this compound, contraindications include acute inflammatory diseases of the kidneys and liver, and poisoning with narcotic analgesics and hypnotics.[3][9] This suggests potential renal and hepatic considerations. Detailed preclinical toxicology data, such as LD50 (median lethal dose) and No-Observed-Adverse-Effect-Level (NOAEL), were not found for this compound.

CompoundToxicology FindingSpeciesReference
This compound Contraindicated in acute inflammatory kidney and liver diseases.Clinical information[3][9]
Moclobemide Generally well-tolerated; low potential for tyramine-induced hypertensive crisis ("cheese effect").Human[8]
Befloxatone Wide safety margin regarding potentiation of the pressor effect of tyramine.Rat[1]

Visualizing the Mechanism and Workflow

To better understand the underlying principles of the discussed compounds and the methodologies used in their preclinical assessment, the following diagrams are provided.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Degradation Synaptic Monoamines Synaptic Monoamines Monoamines->Synaptic Monoamines Release Metabolites Metabolites MAO-A->Metabolites Receptors Receptors Synaptic Monoamines->Receptors Binding This compound This compound This compound->MAO-A Inhibition Moclobemide Moclobemide Moclobemide->MAO-A Inhibition Befloxatone Befloxatone Befloxatone->MAO-A Inhibition

Figure 1: Mechanism of action of reversible MAO-A inhibitors.

Preclinical_Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays MAO Inhibition (IC50) MAO Inhibition (IC50) In Vitro Assays->MAO Inhibition (IC50) ADME Screening ADME Screening In Vitro Assays->ADME Screening Lead Compound Selection Lead Compound Selection MAO Inhibition (IC50)->Lead Compound Selection ADME Screening->Lead Compound Selection In Vivo Efficacy Models In Vivo Efficacy Models Lead Compound Selection->In Vivo Efficacy Models Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound Selection->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Lead Compound Selection->Toxicology Studies Forced Swim Test Forced Swim Test In Vivo Efficacy Models->Forced Swim Test Learned Helplessness Learned Helplessness In Vivo Efficacy Models->Learned Helplessness Efficacy Data (ED50) Efficacy Data (ED50) Forced Swim Test->Efficacy Data (ED50) Learned Helplessness->Efficacy Data (ED50) Candidate for Clinical Trials Candidate for Clinical Trials Efficacy Data (ED50)->Candidate for Clinical Trials ADME in Animals ADME in Animals Pharmacokinetic Studies->ADME in Animals ADME in Animals->Candidate for Clinical Trials Acute & Chronic Toxicity Acute & Chronic Toxicity Toxicology Studies->Acute & Chronic Toxicity Acute & Chronic Toxicity->Candidate for Clinical Trials

Figure 2: General workflow for preclinical evaluation of antidepressants.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay:

The in vitro inhibitory activity of compounds against MAO-A is determined using preparations of the enzyme from a relevant source (e.g., rat brain mitochondria or recombinant human MAO-A). A common method involves a fluorometric or spectrophotometric assay. For example, a substrate like kynuramine is incubated with the MAO-A enzyme preparation in the presence and absence of the test compound at various concentrations. The rate of formation of the product, 4-hydroxyquinoline, is measured over time. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is then calculated.

Forced Swim Test (FST):

The FST is a widely used behavioral despair model in rodents. Mice or rats are placed individually in a cylinder filled with water from which they cannot escape. After an initial period of vigorous activity, the animals adopt a characteristic immobile posture. The duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test) is recorded. Antidepressant compounds are expected to reduce the duration of immobility, as the animals spend more time actively trying to escape. The effective dose that reduces immobility by 50% (ED50) is often determined.

Conclusion

This compound (Befol) is a reversible MAO-A inhibitor with a long history of clinical use in Russia for specific types of depression. While its fundamental mechanism of action aligns with other well-characterized RIMAs like Moclobemide and Befloxatone, a comprehensive, publicly accessible portfolio of its quantitative preclinical data is lacking. This data gap makes a direct, detailed comparison of its potency, efficacy, pharmacokinetic profile, and safety margins challenging. The available information suggests that this compound is an effective antidepressant with a stimulating component, but further publication of its preclinical data would be invaluable for the global scientific community to fully appreciate its pharmacological profile in comparison to other agents in its class.

References

Safety Operating Guide

Navigating the Safe Disposal of Eprobemide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the proper disposal procedures for eprobemide, emphasizing safety and environmental responsibility.

For laboratory personnel handling this compound, a reversible inhibitor of monoamine oxidase A (MAO-A), understanding the correct disposal procedures is paramount to ensuring both personal safety and the protection of the environment. Contradictory safety information for this compound exists, with some Safety Data Sheets (SDS) classifying it as non-hazardous, while others label it as harmful if swallowed and, critically, "very toxic to aquatic life with long lasting effects"[1]. In such instances, it is imperative to adhere to the more stringent classification to mitigate any potential risks. Therefore, this compound waste must be managed as a hazardous substance with a significant environmental, particularly aquatic, toxicity profile.

Pre-Disposal and Handling Protocol

Prior to commencing any disposal procedures, it is crucial to take appropriate safety measures. This includes wearing standard personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). All handling of this compound, including weighing and the preparation of solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1].

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is a foundational aspect of safe laboratory practice. This compound waste should never be mixed with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, pipette tips, and contaminated gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.

Containers for both solid and liquid waste must be kept securely sealed when not in use to prevent spills and the release of vapors.

Quantitative Data Summary

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute Aquatic ToxicityH400: Very toxic to aquatic lifeP273: Avoid release to the environment
Chronic Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage
Acute Toxicity, OralH302: Harmful if swallowedP264: Wash skin thoroughly after handling
P270: Do not eat, drink or smoke when using this product
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P330: Rinse mouth
P501: Dispose of contents/ container to an approved waste disposal plant

Table based on information from the DC Chemicals Safety Data Sheet.

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound waste in a laboratory setting.

Eprobemide_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste Collection (Contaminated labware, gloves, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste Collection (this compound solutions) segregate->liquid_waste Liquid solid_container Seal in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Seal in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup final_disposal Disposal via Approved Hazardous Waste Facility ehs_pickup->final_disposal

This compound Disposal Workflow

Final Disposal Procedures

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. Due to its high aquatic toxicity, even small amounts can have a detrimental impact on aquatic ecosystems[2].

  • Container Labeling and Storage: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution. Store these containers in a designated, secure satellite accumulation area away from drains and sources of ignition.

  • Contact EHS for Pickup: Once your waste container is nearing its capacity (typically around 80-90% full), or as per your institution's guidelines, contact your Environmental Health and Safety department to schedule a pickup. Follow their specific procedures for waste collection requests.

  • Professional Disposal: The EHS department will then ensure that the this compound waste is transported to and processed at a licensed hazardous waste disposal facility. These facilities employ specialized methods, such as high-temperature incineration, to destroy the chemical in an environmentally sound manner[3].

By adhering to these procedures, researchers and scientists can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment from potential harm. Always consult your institution's specific waste management protocols and the most conservative Safety Data Sheet available.

References

Personal protective equipment for handling Eprobemide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Eprobemide, a reversible inhibitor of monoamine oxidase A (MAO-A). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Classification and Personal Protective Equipment

There are conflicting reports regarding the hazard classification of this compound. One Safety Data Sheet (SDS) from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and does not require special handling precautions. Conversely, an SDS from DC Chemicals classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Given this discrepancy, it is imperative to handle this compound with a degree of caution appropriate for a potentially hazardous substance.

The following Personal Protective Equipment (PPE) is recommended as a minimum standard when handling this compound in its solid, powdered form.

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents dermal contact with the compound. The exact breakthrough time for gloves is not available, so it is recommended to change gloves regularly, especially if they become contaminated.
Body Protection A lab coat or long-sleeved garment.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities of powder or if working outside of a ventilated enclosure. A dust mask may be sufficient for small quantities in a well-ventilated area.Minimizes the risk of inhaling the powder, which is a primary route of exposure for solid chemicals.[1][2] Handling toxic or irritating powders should ideally be done in a chemical fume hood or other exhausted enclosure.[1]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe consult_sds Consult Safety Data Sheet gather_ppe->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe Proceed with caution weigh_powder Weigh Powder in Ventilated Area don_ppe->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate After experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands solid_waste Segregate Solid Waste contact_ehs Contact Environmental Health & Safety for Pickup solid_waste->contact_ehs liquid_waste Segregate Liquid Waste liquid_waste->contact_ehs

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Due to the potential for aquatic toxicity, this compound and its waste should not be disposed of down the drain. The following disposal procedures should be followed:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, and weighing papers, in a clearly labeled, sealed container.

    • This waste should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3][4][5][6]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled waste container.

    • Do not mix with other solvent waste streams unless compatible.

    • Arrange for disposal through your institution's EHS department.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste.

    • After rinsing, the container can be disposed of in the regular trash, provided the label is defaced or removed.[7]

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the environmentally responsible disposal of this compound. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprobemide
Reactant of Route 2
Reactant of Route 2
Eprobemide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.